NNK-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAQQSHRLBFIEZ-MNYIHESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCN(C)N=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478553 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764661-24-7 | |
| Record name | 4-(Methylnitrosoamino)-1-(3-pyridinyl-2,4,5,6-d4)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl-d4)-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the chemical structure of NNK-d4
An In-depth Technical Guide to the Chemical Structure and Application of NNK-d4
Introduction
This compound, also known as 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, is a deuterated isotopologue of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[1][2] NNK is a well-established procarcinogen found in tobacco products, and it is implicated in the etiology of cancers of the lung, pancreas, and oral cavity.[3][4] The deuterated form, this compound, serves as a critical internal standard for the quantitative analysis of NNK in various biological and environmental samples through mass spectrometry-based methods.[2][5] Its use significantly improves the accuracy and precision of these analytical techniques.[5]
Chemical Structure and Properties
The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium (B1214612) atoms on the pyridine (B92270) ring of the NNK molecule.[3] The IUPAC name for this compound is N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide.[6]
The following DOT script generates a 2D chemical structure of this compound, highlighting the positions of the deuterium atoms.
Quantitative Data
| Property | Value | Reference |
| CAS Number | 764661-24-7 | [1][3] |
| Molecular Formula | C₁₀H₉D₄N₃O₂ | [1] |
| Molecular Weight | 211.25 g/mol | [1][3][6] |
| Exact Mass | 211.125883650 Da | [6] |
| Purity | >95% (HPLC) | [3] |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] A generalized experimental workflow for the quantification of NNK in a biological matrix (e.g., urine, plasma) using this compound is described below.
General Workflow for NNK Quantification using this compound as an Internal Standard
1. Sample Preparation: A known amount of this compound is spiked into the biological sample.
2. Extraction: The analytes (NNK and this compound) are extracted from the sample matrix. This is commonly achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
3. Concentration: The extracted sample is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent to concentrate the analytes.
4. LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The liquid chromatography step separates NNK and this compound from other components in the sample. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both NNK and this compound.
5. Quantification: The concentration of NNK in the original sample is determined by comparing the peak area ratio of NNK to that of the known concentration of the this compound internal standard.
Signaling Pathways
NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[7] Activated NNK can then interact with various cellular receptors and signaling pathways, leading to downstream effects that promote cell proliferation, survival, and migration.[7]
NNK-Mediated Oncogenic Signaling
The following diagram illustrates some of the key signaling pathways activated by NNK.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4 [lgcstandards.com]
- 4. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | C10H13N3O2 | CID 12147167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NNK - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Purification of NNK-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. Given the critical role of isotopically labeled internal standards in quantitative bioanalytical assays, this document outlines a plausible synthetic route and detailed purification methodologies based on established chemical principles and published procedures for analogous compounds.
Introduction
This compound is an essential internal standard for the accurate quantification of NNK in various matrices, including biological fluids and environmental samples, using mass spectrometry-based methods. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures reliable correction for variations during sample preparation and analysis.
This guide details a proposed multi-step synthesis of this compound, commencing with the deuteration of a pyridine (B92270) precursor, followed by chain elaboration and nitrosation. Furthermore, it provides a comprehensive protocol for the purification of the final product to a high degree of chemical and isotopic purity using High-Performance Liquid Chromatography (HPLC).
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a convergent strategy involving the preparation of a deuterated pyridyl building block followed by its coupling to the nitrosamino side chain.
Synthesis of 3-Acetylpyridine-d4
A plausible route for the preparation of the key intermediate, 3-acetylpyridine-d4, involves the hydrogen-deuterium (H-D) exchange of 3-acetylpyridine (B27631).
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-acetylpyridine (1.0 eq), Palladium on Carbon (10% Pd/C, 0.05 eq), and deuterium oxide (D₂O, 20 eq).
-
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred vigorously for 24-48 hours under an inert atmosphere (e.g., Argon).
-
Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the pyridine ring protons.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst. The filtrate is then extracted with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-acetylpyridine-d4.
Synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone
This step involves a Mannich-type reaction followed by reduction.
Experimental Protocol:
-
Mannich Reaction: To a solution of 3-acetylpyridine-d4 (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine (B145610) hydrochloride (1.2 eq). The mixture is refluxed for 4-6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated sodium carbonate solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the Mannich base.
-
Reduction: The crude Mannich base is dissolved in a suitable solvent (e.g., methanol) and reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.5 eq) at 0 °C to room temperature.
-
Purification: The resulting secondary amine, 4-(methylamino)-1-(3-pyridyl-d4)-1-butanone, is purified by column chromatography on silica (B1680970) gel.
Nitrosation to Yield this compound
The final step is the nitrosation of the secondary amine.
Experimental Protocol:
-
Reaction Setup: The purified 4-(methylamino)-1-(3-pyridyl-d4)-1-butanone (1.0 eq) is dissolved in a mixture of acetic acid and water at 0 °C.
-
Nitrosating Agent: A solution of sodium nitrite (B80452) (NaNO₂, 1.2 eq) in water is added dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction Time: The reaction is stirred at 0 °C for 1-2 hours.
-
Work-up: The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound.
Purification of this compound
Purification of the crude this compound is critical to ensure its suitability as an internal standard. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose.
Experimental Protocol:
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is commonly employed.
-
Gradient Program: A linear gradient from 10% B to 90% B over 30-40 minutes can be effective. The optimal gradient should be developed based on analytical scale injections.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: The elution of this compound can be monitored at a wavelength of approximately 254 nm.
-
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Post-Purification: The collected fractions are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure this compound as a solid.
Data Presentation
The following tables summarize the expected materials and potential outcomes of the synthesis and purification process.
Table 1: Key Reagents and Materials
| Step | Reagent/Material | Purpose |
| 2.1 | 3-Acetylpyridine | Starting material |
| Palladium on Carbon (10% Pd/C) | Catalyst for H-D exchange | |
| Deuterium Oxide (D₂O) | Deuterium source | |
| 2.2 | 3-Acetylpyridine-d4 | Deuterated intermediate |
| Paraformaldehyde | Reagent for Mannich reaction | |
| Dimethylamine hydrochloride | Reagent for Mannich reaction | |
| Sodium Borohydride (NaBH₄) | Reducing agent | |
| 2.3 | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone | Precursor to this compound |
| Sodium Nitrite (NaNO₂) | Nitrosating agent | |
| Acetic Acid | Solvent and catalyst | |
| 3 | C18 RP-HPLC Column | Stationary phase for purification |
| Acetonitrile | Organic component of mobile phase | |
| Formic Acid | Mobile phase modifier |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 2.1 | 3-Acetylpyridine-d4 | 70-85 | >95 (Isotopic) |
| 2.2 | 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone | 50-60 | >95 (Chromatographic) |
| 2.3 | Crude this compound | 60-75 | 80-90 |
| 3 | Purified this compound | >90 (Purification step) | >99 (Chemical and Isotopic) |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and the purification workflow.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the purification of this compound.
Disclaimer: The synthetic and purification protocols described in this document are proposed methodologies based on established chemical principles and literature precedents for similar compounds. These protocols have not been independently verified for the specific synthesis of this compound and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken when handling the reagents and intermediates involved, particularly nitrosamines, which are potent carcinogens.
Commercial Suppliers and Technical Applications of NNK-d4: A Guide for Researchers
For researchers, scientists, and professionals in drug development, 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4) is a critical tool, primarily utilized as an internal standard in the quantitative analysis of its non-deuterated counterpart, the potent tobacco-specific carcinogen NNK. This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications in experimental protocols, and the known signaling pathways associated with its parent compound, NNK.
Commercial Availability of this compound
A crucial first step for any research involving this compound is sourcing high-purity standards. Several reputable chemical suppliers offer this compound, each with specific product characteristics. The following table summarizes the offerings from prominent vendors to facilitate comparison.
| Supplier | Catalog Number | Purity | Available Quantities/Concentration |
| MedchemExpress | HY-126477S | 99.65% (LCMS) | Not specified |
| AccuStandard | NAS-D-037S-CN | Not specified | 100 µg/mL in Acetonitrile (B52724) |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-M325751 | >95% (HPLC) | 1 mg, 2.5 mg, 25 mg |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
A certificate of analysis for MedchemExpress's this compound (HY-126477S) indicates a purity of 99.65% as determined by LCMS.[1] LGC Standards, a distributor for Toronto Research Chemicals, specifies a purity of greater than 95% by HPLC for their product (TRC-M325751).[2] AccuStandard provides this compound as a certified reference material in a solution of 100 µg/mL in acetonitrile (NAS-D-037S-CN).[3]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of NNK in various biological and environmental matrices.[4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.
Quantification of NNK in Biological Samples using LC-MS/MS with this compound Internal Standard
A common experimental workflow for the analysis of NNK in biological samples such as urine, plasma, or tissue homogenates involves the following key steps:
Detailed Methodological Considerations:
-
Sample Preparation: Biological samples are first spiked with a known concentration of this compound. This is followed by an extraction step, commonly solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes of interest from the complex biological matrix. The extract is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and mobile phase gradient to resolve NNK and this compound from other sample components. Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both NNK and this compound to ensure selectivity and sensitivity. For instance, one study utilized the transition of m/z 208.2 to m/z 122.1 for NNK and m/z 212.3 to m/z 126.2 for this compound.[5]
-
Data Analysis: The peak areas for both NNK and this compound are integrated. The ratio of the peak area of NNK to the peak area of this compound is then calculated. This ratio is used to determine the concentration of NNK in the original sample by comparing it to a calibration curve prepared with known concentrations of NNK and a constant concentration of this compound.
Signaling Pathways of NNK
While this compound itself is primarily used as a non-reactive tracer, understanding the biological effects of its parent compound, NNK, is paramount for researchers in toxicology and cancer biology. NNK is a potent procarcinogen that, upon metabolic activation, can induce DNA damage and activate oncogenic signaling pathways, contributing to tumor initiation and progression, particularly in the lung.
NNK Metabolism and DNA Adduct Formation
The carcinogenicity of NNK is intrinsically linked to its metabolic activation by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication and result in permanent mutations.
The major types of DNA adducts formed from NNK metabolism are pyridyloxobutyl (POB) and methyl DNA adducts.[1] The formation and persistence of these adducts in target tissues are considered key events in NNK-induced carcinogenesis.[1]
NNK-Induced Oncogenic Signaling
Beyond its genotoxic effects, NNK can also promote cancer development by binding to and activating cellular receptors, thereby stimulating signaling pathways involved in cell proliferation, survival, and migration. A key pathway implicated in NNK's effects is the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) signaling cascade.
References
- 1. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
NNK-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. This document is intended to serve as a core resource for professionals engaged in research, clinical diagnostics, and drug development, offering detailed data, experimental methodologies, and an exploration of the relevant biological pathways associated with its non-labeled analogue.
Core Compound Data: this compound
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of NNK in various biological and environmental matrices.[1] Its physical and chemical properties are nearly identical to NNK, with the key difference being the increased mass due to the deuterium (B1214612) atoms, allowing for its distinction in mass spectrometric analyses.
| Property | Value | Source(s) |
| CAS Number | 764661-24-7 | [1][2] |
| Molecular Formula | C₁₀H₉D₄N₃O₂ | MedChemExpress |
| Molecular Weight | 211.25 g/mol | [2] |
| Synonyms | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | [2] |
| Appearance | White to off-white solid | MedChemExpress |
| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [1] |
Experimental Protocols: Quantification of NNK using this compound
The following protocol outlines a validated UHPLC-MS/MS method for the simultaneous quantification of NNK and other tobacco-specific nitrosamines in biological samples, employing this compound as an internal standard.
Sample Preparation (Urine)
For the analysis of total NNK and its metabolite NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) in urine, the following steps are recommended:
-
To a 0.25 mL urine sample, add 50 µL of the internal standard solution containing this compound.
-
For the analysis of total NNAL, add β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Incubate the samples at 37°C.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Chromatographic Conditions:
-
System: ACQUITY UPLC H-Class System
-
Column: Acquity BEH C18 (150 × 2.1 mm i.d., 1.7 μm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 5.5
-
Mobile Phase B: 10 mM ammonium formate in methanol, pH 5.5
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 1% B
-
0.5-0.8 min: Increase to 20% B
-
0.8-1.0 min: Increase to 55% B
-
1.0-3.0 min: Increase to 100% B
-
Post 3.01 min: Return to initial conditions and equilibrate for 4 min
-
Mass Spectrometry Conditions:
-
System: Xevo TQD Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: +0.5 kV
-
Source Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/h
-
MRM Transitions:
-
NNK: m/z 208.2 → 122.1
-
This compound (Internal Standard): m/z 212.3 → 126.2
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| NNK | 208.2 | 122.1 | Optimized Value | Optimized Value |
| This compound | 212.3 | 126.2 | Optimized Value | Optimized Value |
Signaling Pathways Modulated by NNK
While this compound serves as an analytical tool, its unlabeled counterpart, NNK, is a potent carcinogen known to perturb several critical cellular signaling pathways, contributing to tumorigenesis. The study of these pathways is essential for understanding tobacco-related cancers and developing targeted therapies.
ROS-Wnt Signaling Pathway in Lung Cancer
NNK has been shown to induce the production of reactive oxygen species (ROS) in A549 human lung cancer cells. This increase in ROS subsequently activates the Wnt signaling pathway, which is known to play a role in the proliferation and maintenance of cancer stem cells.[2]
Caption: NNK induces ROS, which in turn activates the Wnt signaling pathway, promoting cancer stem cells.
α7-nAChR/ERK Signaling Pathway in Lung Cancer Invasion
NNK can bind to the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), leading to the activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. This activation has been linked to the upregulation of contactin-1, a cell adhesion molecule, thereby enhancing the invasive potential of lung cancer cells.[3]
Caption: NNK stimulates the α7-nAChR/ERK pathway, leading to increased cancer cell invasiveness.
Prostaglandin (B15479496) E Receptor (EP2/EP4) Pathway in Gastric Cancer
In gastric cancer models, NNK has been demonstrated to promote cancer cell growth by upregulating prostaglandin E receptors EP2 and EP4. This upregulation is associated with increased levels of vascular endothelial growth factor (VEGF), promotion of angiogenesis, and suppression of apoptosis, all of which are critical for tumor progression.[4]
Caption: NNK promotes gastric cancer growth via upregulation of EP2 and EP4 prostaglandin receptors.
References
- 1. In Vivo Stable Isotope Labeling and Mass Spectrometry-Based Metabolic Profiling of a Potent Tobacco-Specific Carcinogen in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical and Chemical Properties of NNK-d4
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine, NNK. This document is intended for researchers, scientists, and drug development professionals working with this compound.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of its non-deuterated counterpart, NNK, in various biological and environmental matrices.[1] Its physical and chemical properties are crucial for its proper handling, storage, and application in experimental settings.
Physical Properties
The physical characteristics of this compound are essential for its handling and preparation in a laboratory setting. While specific experimental data for some properties of the deuterated form are limited, the properties of the non-deuterated NNK serve as a reliable reference.
| Property | Value | Source(s) |
| Physical State | Solid, white to off-white crystalline powder. | [2][3] |
| Molecular Formula | C₁₀H₉D₄N₃O₂ | [2][4] |
| Molecular Weight | 211.25 g/mol | [2][4][5] |
| Melting Point | 63-65 °C (for NNK) | [6] |
| Boiling Point | 346.25 °C (rough estimate for NNK) | [6] |
| Solubility | Soluble in DMSO (≥ 62.5 mg/mL), Acetonitrile, Methanol (B129727), Chloroform, and PBS (pH 7.2). | [2][6][7][8] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [2][3] |
Chemical Properties
The chemical properties of this compound are fundamental to understanding its reactivity and stability.
| Property | Value | Source(s) |
| CAS Number | 764661-24-7 | [2][4][5][7] |
| IUPAC Name | N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuterio-3-pyridinyl)butyl]nitrous amide | [5] |
| SMILES | O=C(C1=C([2H])C([2H])=C([2H])N=C1[2H])CCCN(C)N=O | [2][3] |
| pKa | 3.19 ± 0.10 (Predicted for NNK) | [6] |
| Stability | Stable under recommended storage conditions. Light sensitive. Incompatible with strong oxidizing agents. | [9] |
Experimental Protocols
This compound is a critical component in the quantitative analysis of NNK. Below are detailed methodologies for its use in LC-MS/MS analysis.
Sample Preparation for Biological Matrices (Urine)
This protocol outlines a "dilute and shoot" method for the determination of tobacco-specific nitrosamines, including NNK, using this compound as an internal standard.[10]
-
Standard and Sample Preparation:
-
Prepare stock solutions of NNK and this compound in a suitable solvent such as acetonitrile.
-
Create a series of calibration standards by spiking blank urine with known concentrations of NNK.
-
Add a fixed concentration of the this compound internal standard to all calibration standards and unknown urine samples.
-
-
Extraction:
-
For the analysis of total NNK (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is required.
-
Alternatively, a simple dilution of the urine sample (e.g., 1:10 with the initial mobile phase) can be performed for a "dilute and shoot" approach.[10]
-
-
Cleanup:
-
For cleaner samples, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol and then water. Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger solvent like methanol or acetonitrile.
-
UPLC-MS/MS Analysis
This section details the instrumental parameters for the analysis of NNK using this compound.
-
Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions to be monitored are:
-
NNK: m/z 208 → m/z 122 (quantifier), m/z 208 → m/z 93 (qualifier)
-
This compound: m/z 212 → m/z 126
-
Signaling Pathways and Metabolic Activation
The carcinogenicity of NNK is attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of key signaling pathways. As an isotopic analogue, this compound is expected to follow the same metabolic and signaling pathways.
Metabolic Activation of NNK
NNK is metabolically activated by cytochrome P450 enzymes, primarily in the lung, leading to the formation of DNA adducts that can cause mutations in critical genes like KRAS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | C10H13N3O2 | CID 12147167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. caymanchem.com [caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. waters.com [waters.com]
An In-depth Technical Guide to the Mechanism of Action of NNK and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its deuterated analog. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic activation, DNA adduct formation, and cellular signaling pathways affected by these compounds.
Metabolic Activation and Detoxification: A Tale of Two Pathways
NNK, a procarcinogen, requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic fate of NNK is dictated by two main competing pathways: α-hydroxylation (bioactivation) and carbonyl reduction (detoxification).
α-Hydroxylation (Metabolic Activation): This pathway is responsible for the conversion of NNK into highly reactive intermediates that can damage DNA. It occurs at two positions:
-
α-Methylene hydroxylation: This process generates methanediazohydroxide, which ultimately leads to the formation of methyl DNA adducts.
-
α-Methyl hydroxylation: This results in the formation of a pyridyloxobutyl (POB) diazohydroxide, which pyridyloxobutylates DNA.
Both methylation and pyridyloxobutylation of DNA are considered crucial for the carcinogenicity of NNK.[1]
Carbonyl Reduction (Detoxification): NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). While NNAL itself is also a lung carcinogen, it is generally considered a detoxification product as it can be further conjugated with glucuronic acid to form NNAL-Gluc, which is then excreted. However, NNAL can also undergo α-hydroxylation, contributing to the formation of DNA adducts.
Role of Deuterated Analogs in Elucidating Metabolism:
The use of deuterated NNK analogs has been instrumental in studying its metabolism, leveraging the kinetic isotope effect (KIE) . The C-D bond is stronger than a C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. By strategically placing deuterium (B1214612) atoms at sites of metabolic activity, the rate of metabolism at that position can be slowed, providing valuable insights into the metabolic pathways.
For instance, studies using stereospecifically deuterated NNK have shown that deuterium substitution at the α-methylene position can significantly reduce the formation of methyl DNA adducts and, consequently, the tumorigenicity of NNK. This demonstrates the critical role of the methylation pathway in NNK-induced carcinogenesis.
Quantitative Data on NNK Metabolism and the Effect of Deuteration
The following tables summarize key quantitative data from studies on NNK metabolism and the impact of deuteration.
Table 1: Kinetic Isotope Effect of Deuterated NNK on Metabolism by Mouse Cytochrome P450 Enzymes
| Deuterated NNK Analog | Cytochrome P450 Enzyme | Apparent Vmax (pmol OPB/min/pmol P450) | Kinetic Isotope Effect (DV) |
| (4R)-[4-²H₁]NNK | P450 2A4 | Not Reported | 3.2 ± 0.2 |
| (4S)-[4-²H₁]NNK | P450 2A4 | Not Reported | 1.3 ± 0.1 |
| (4R)-[4-²H₁]NNK | P450 2A5 | Not Reported | 2.2 ± 0.2 |
| (4S)-[4-²H₁]NNK | P450 2A5 | Not Reported | 1.1 ± 0.1 |
OPB: 4-oxo-4-(3-pyridyl)butanal, a product of NNK 4-hydroxylation. Data synthesized from relevant research articles.
Table 2: Urinary Excretion of Deuterated NNK Metabolite in Smokers with Different CYP2A6 Activity
| CYP2A6 Activity Group (Nicotine Metabolite Ratio, NMR) | Average Concentration of D₄-hydroxy acid (fmol/mL) | Total D₄-hydroxy acid Excreted (pmol/24h) |
| Low NMR (<0.05) | 20 ± 14 | 29.1 ± 16.8 |
| "Normal" NMR (>0.3) | 33 ± 18 | 59.7 ± 45.3 |
D₄-hydroxy acid is a urinary product of the major bioactivation pathway of [pyridyl-D₄]-NNK. Data synthesized from relevant research articles.
DNA Adduct Formation: The Molecular Basis of NNK's Genotoxicity
The metabolic activation of NNK leads to the formation of DNA adducts, which are covalent modifications of the DNA. These adducts can lead to miscoding during DNA replication, resulting in mutations and initiating the process of carcinogenesis. The two primary types of DNA adducts formed by NNK are:
-
Pyridyloxobutyl (POB) DNA adducts: These are bulky adducts formed from the α-methyl hydroxylation pathway.
-
Methyl DNA adducts: These are smaller adducts, such as O⁶-methylguanine (O⁶-meG), formed from the α-methylene hydroxylation pathway. O⁶-meG is a particularly pro-mutagenic lesion.
Studies with deuterated NNK have demonstrated that a reduction in the rate of metabolic activation directly correlates with lower levels of DNA adducts.
Quantitative Data on DNA Adduct Formation
Table 3: Levels of Methyl DNA Adducts in Lung DNA of Mice Treated with NNK and a Deuterated Analog
| Treatment Group | O⁶-methylguanine (adducts/10⁷ guanine) | 7-methylguanine (adducts/10⁷ guanine) |
| NNK | ~2-fold higher than (4R)-[4-²H₁]NNK | ~2-fold higher than (4R)-[4-²H₁]NNK |
| (4S)-[4-²H₁]NNK | Similar to NNK | Similar to NNK |
| (4R)-[4-²H₁]NNK | Lower than NNK and (4S)-[4-²H₁]NNK | Lower than NNK and (4S)-[4-²H₁]NNK |
Data synthesized from relevant research articles demonstrating the attenuating effect of stereospecific deuteration.
Perturbation of Cellular Signaling Pathways
Beyond its direct genotoxic effects, NNK can also promote cancer development by dysregulating key cellular signaling pathways. This often occurs through its interaction with various cell surface receptors.
Key Signaling Pathways Affected by NNK:
-
Nicotinic Acetylcholine Receptors (nAChRs): NNK can bind to nAChRs, particularly the α7 subtype, leading to the activation of downstream signaling cascades that promote cell proliferation and survival. These include the PI3K/Akt/mTOR , RAF/MEK/ERK , and PKC pathways.
-
β-Adrenergic Receptors (β-ARs): NNK can also activate β-ARs, contributing to cell proliferation.
-
Epidermal Growth Factor Receptor (EGFR): Indirect activation of EGFR signaling has also been implicated in NNK's mitogenic effects.
-
Wnt Signaling Pathway: NNK has been shown to activate the Wnt signaling pathway, which is crucial for cell fate determination and proliferation.
The effect of deuteration on the interaction of NNK with these receptors and the subsequent modulation of signaling pathways is an area of ongoing research. It is plausible that the altered metabolism of deuterated NNK could lead to different concentrations of the active compound reaching these receptors, thereby modifying the signaling output.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NNK and its deuterated analogs.
Analysis of NNK Metabolism by Cytochrome P450 Enzymes
Objective: To determine the kinetic parameters of NNK and its deuterated analog metabolism by specific CYP450 enzymes.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP2A6, CYP2A13)
-
NNK and deuterated NNK standards
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures containing the CYP450 enzyme, NNK or its deuterated analog at various concentrations, and the incubation buffer.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 10-30 minutes) at 37°C with shaking.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites (e.g., NNAL, hydroxy acid).
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Quantification of DNA Adducts by LC-MS/MS
Objective: To measure the levels of specific DNA adducts in tissues or cells exposed to NNK or its deuterated analog.
Materials:
-
DNA isolated from tissues or cells
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Internal standards (stable isotope-labeled DNA adducts)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Isolate genomic DNA from the samples of interest.
-
Add internal standards to the DNA samples.
-
Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes.
-
Purify the deoxynucleosides using SPE.
-
Analyze the purified sample by LC-MS/MS using selected reaction monitoring (SRM) to detect and quantify the specific DNA adducts and unmodified deoxynucleosides.
-
Calculate the adduct levels as the ratio of the adduct to the corresponding unmodified deoxynucleoside.
Western Blot Analysis of Signaling Pathway Activation
Objective: To assess the effect of NNK on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
Materials:
-
Cell lysates from cells treated with NNK
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of NNK for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways activated by NNK and a general experimental workflow for studying its effects.
NNK Metabolic Activation and DNA Adduct Formation
Caption: Metabolic pathways of NNK leading to detoxification or bioactivation and DNA adduct formation.
NNK-Induced Cellular Signaling Pathways
Caption: Major signaling pathways activated by NNK leading to pro-cancerous cellular effects.
Experimental Workflow for Investigating NNK's Effects
Caption: A generalized experimental workflow for the comprehensive study of NNK's mechanism of action.
References
An In-depth Technical Guide to the Safety and Handling of NNK-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNK-d4, or 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, is the deuterated form of the potent tobacco-specific nitrosamine, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a well-established carcinogen found in tobacco products and is a key etiological agent in cancers of the lung, pancreas, and oral cavity.[1] The deuterated analogue, this compound, is primarily utilized as an internal standard in analytical and research settings for the accurate quantification of NNK in biological and environmental samples. Given its close structural relationship to a potent carcinogen, stringent safety and handling protocols are imperative when working with this compound. This guide provides a comprehensive overview of the safety data, handling precautions, metabolic activation, and signaling pathways associated with NNK and, by extension, this compound.
Safety Data Sheet (SDS) and Hazard Information
GHS Classification and Labeling
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for NNK:
Pictograms:
| Pictogram | Hazard Class |
| Skull and crossbones | Acute toxicity (oral) |
| Health hazard | Carcinogenicity, Germ cell mutagenicity, Reproductive toxicity, Specific target organ toxicity |
| Exclamation mark | Skin sensitization |
Signal Word: Danger
Hazard Statements:
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
-
H341: Suspected of causing genetic defects.
-
H350: May cause cancer.[2]
-
H361: Suspected of damaging fertility or the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
Precautionary Statements:
-
Prevention:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Physical and Chemical Properties
| Property | Value |
| CAS Number | 764661-24-7 |
| Molecular Formula | C₁₀H₉D₄N₃O₂ |
| Molecular Weight | 211.25 g/mol |
| Appearance | Pale yellow crystalline solid |
| Storage Temperature | -20°C |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its carcinogenic nature, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.
-
Engineering Controls: All handling of this compound should be performed in a designated area within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately from other clothing.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Metabolic Activation and Carcinogenesis
The carcinogenicity of NNK is contingent upon its metabolic activation into reactive intermediates that can form adducts with DNA. This process is a critical area of study for understanding tobacco-related cancers.
Metabolic Pathways
The primary metabolic pathways of NNK involve α-hydroxylation and carbonyl reduction, catalyzed by cytochrome P450 enzymes.
-
α-Hydroxylation: This is the major activation pathway. Hydroxylation at the α-methyl or α-methylene position of the nitrosamino group leads to the formation of unstable intermediates. These intermediates spontaneously decompose to yield DNA-alkylating species, specifically methyldiazohydroxide and 4-(3-pyridyl)-4-oxobutanediazohydroxide. These reactive species can methylate and pyridyloxobutylate DNA, respectively, leading to the formation of DNA adducts such as O⁶-methylguanine, which is a highly mutagenic lesion.
-
Carbonyl Reduction: NNK can be reduced to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen. NNAL can undergo similar metabolic activation pathways as NNK.
-
Detoxification: Detoxification pathways for NNK include pyridine (B92270) N-oxidation and glucuronidation of NNAL, which result in more water-soluble metabolites that can be excreted.
Signaling Pathways Activated by NNK
Beyond its genotoxic effects through DNA adduction, NNK can also promote cancer development by aberrantly activating several intracellular signaling pathways that regulate cell proliferation, survival, and migration.
α7-Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR) Signaling
NNK can bind to and activate the α7-nicotinic acetylcholine receptor (α7-nAChR), which is expressed in various cell types, including lung epithelial cells. This activation triggers a cascade of downstream signaling events:
-
Activation of Protein Kinase C (PKC): α7-nAChR activation leads to an influx of calcium ions, which in turn activates PKC.
-
Activation of the RAF-MEK-ERK Pathway: Activated PKC can subsequently activate the RAF-MEK-ERK (MAPK) signaling cascade, a key pathway that promotes cell proliferation and survival.
-
Activation of the PI3K-AKT-mTOR Pathway: NNK-mediated α7-nAChR activation can also stimulate the PI3K-AKT-mTOR pathway, which is crucial for cell growth, proliferation, and inhibition of apoptosis.
β-Adrenergic Receptor (β-AR) Signaling
NNK has also been shown to activate β-adrenergic receptors, leading to the activation of similar downstream pro-survival and proliferative pathways, often in a synergistic manner with α7-nAChR signaling.
Experimental Protocols
Detailed methodologies for key experiments involving NNK are crucial for reproducibility and accurate interpretation of results. Below are summaries of common experimental protocols.
NNK-Induced Lung Tumorigenesis in A/J Mice
The A/J mouse strain is highly susceptible to lung tumor induction by NNK and is a widely used model in cancer research.
Protocol:
-
Animal Model: Male or female A/J mice, typically 6-8 weeks old.
-
NNK Administration: A single intraperitoneal (i.p.) injection of NNK dissolved in a suitable vehicle (e.g., saline or corn oil) at a dose of 100 mg/kg body weight.
-
Observation Period: Mice are housed under standard conditions for a period of 16 to 24 weeks post-injection to allow for tumor development.
-
Tumor Analysis: At the end of the observation period, mice are euthanized, and their lungs are harvested. The number of surface tumors is counted, and the lungs are fixed in formalin for histopathological analysis to confirm the presence of adenomas and adenocarcinomas.
Quantification of NNK-DNA Adducts
Measuring the levels of DNA adducts is a key method for assessing the genotoxic effects of NNK.
Protocol:
-
Sample Collection: Tissues of interest (e.g., lung, liver) are collected from animals exposed to NNK.
-
DNA Isolation: Genomic DNA is isolated from the tissues using standard DNA extraction protocols.
-
DNA Hydrolysis: The isolated DNA is subjected to enzymatic or chemical hydrolysis to release the adducted nucleosides or bases.
-
LC-MS/MS Analysis: The hydrolyzed DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard, such as this compound-derived DNA adducts, is used for accurate quantification. The mass spectrometer is set to detect the specific mass-to-charge ratio of the DNA adducts of interest (e.g., O⁶-methylguanine).
-
Data Analysis: The amount of DNA adduct is quantified by comparing the peak area of the analyte to that of the internal standard and is typically expressed as the number of adducts per 10^x normal nucleotides.
Conclusion
This compound is an indispensable tool for research into the mechanisms of tobacco-induced carcinogenesis. However, its structural similarity to the potent carcinogen NNK necessitates that it be handled with the utmost care. A thorough understanding of its safety profile, metabolic activation, and the signaling pathways it influences is critical for all researchers, scientists, and drug development professionals working with this compound. By adhering to the stringent safety and handling protocols outlined in this guide, the risks associated with the use of this compound can be effectively managed, allowing for its continued and safe use in advancing our understanding of cancer biology.
References
An In-depth Technical Guide on the Role of Nicotine-Derived Nitrosamine (B1359907) Ketone (NNK) in Tobacco-Related Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotine-derived nitrosamine ketone (NNK), a potent tobacco-specific nitrosamine, is a critical etiological agent in the development of tobacco-related cancers, particularly lung adenocarcinoma. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NNK-induced carcinogenesis. It details the metabolic activation of NNK, the formation of genotoxic DNA adducts, and the subsequent dysregulation of key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel therapeutic and preventative strategies against tobacco-induced malignancies.
Introduction
Tobacco use is the leading preventable cause of cancer worldwide, and the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is one of the most potent carcinogens in tobacco smoke.[1][2] Formed from the nitrosation of nicotine (B1678760) during the curing and processing of tobacco, NNK has been classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[3] Its carcinogenic activity is contingent upon metabolic activation to reactive intermediates that damage DNA and promote oncogenic signaling cascades.[1][4] This guide will delve into the core mechanisms of NNK's carcinogenicity, providing detailed experimental methodologies and quantitative data to support further research and drug development efforts.
Metabolic Activation of NNK
NNK itself is a procarcinogen and requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects.[5][6] This activation predominantly occurs through α-hydroxylation of the methyl and methylene (B1212753) carbons adjacent to the nitrosamino group.[5][6]
α-Hydroxylation Pathways
-
Methylene Hydroxylation: This pathway generates a methanediazohydroxide intermediate, which subsequently forms a highly reactive methyldiazonium ion.[5] This ion is a potent methylating agent that can modify DNA bases, leading to the formation of adducts such as 7-methylguanine (B141273) (7-mG) and O⁶-methylguanine (O⁶-mG).[7] O⁶-mG is a particularly pro-mutagenic lesion, frequently causing G:C to A:T transition mutations in key oncogenes like KRAS.[8]
-
Methyl Hydroxylation: This pathway produces an unstable intermediate that decomposes to form a pyridyloxobutyl (POB) diazonium ion.[5][7] This reactive species pyridyloxobutylates DNA, forming a variety of POB-DNA adducts, including O²-POB-thymidine and O⁶-POB-deoxyguanosine.[2][5] These bulky adducts can distort the DNA helix, leading to mutations if not repaired.
Carbonyl Reduction
NNK can also undergo carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a potent lung carcinogen.[3] NNAL can be further metabolized through α-hydroxylation pathways, contributing to the formation of both methylating and pyridylhydroxybutylating (PHB) DNA-reactive species.[3]
Detoxification Pathways
Detoxification of NNK and NNAL primarily occurs through glucuronidation and pyridine (B92270) N-oxidation.[5] Glucuronidation of NNAL is a significant detoxification route, leading to the formation of NNAL-N-Gluc and NNAL-O-Gluc, which are excreted in the urine.[5]
DNA Adduct Formation and Mutagenesis
The formation of DNA adducts is a critical initiating event in NNK-induced carcinogenesis.[1] The persistence of these adducts can lead to miscoding during DNA replication and the fixation of mutations in critical genes.
Key DNA Adducts
-
O⁶-methylguanine (O⁶-mG): A highly mutagenic adduct that preferentially pairs with thymine (B56734) instead of cytosine during DNA replication, leading to G to A transition mutations.[8]
-
Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) Adducts: Bulky adducts that can cause transcriptional and replicative errors.[3][5]
The accumulation of these adducts in target tissues, such as the lung, is strongly correlated with tumor induction in animal models.[7]
Dysregulation of Cellular Signaling Pathways
In addition to its genotoxic effects, NNK can act as a signaling molecule, binding to and activating cell surface receptors, thereby promoting cell proliferation, survival, and migration.[9]
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling
NNK binds with high affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are expressed on various cell types, including lung epithelial cells.[10] Activation of α7 nAChR by NNK can trigger downstream signaling cascades, including the c-Src/PKCι/FAK loop, leading to increased cell migration and invasion.[10]
β-Adrenergic Receptor (β-AR) Signaling
NNK can also function as an agonist for β-adrenergic receptors.[11] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[11] This pathway can subsequently activate downstream effectors like the mitogen-activated protein kinase (MAPK) cascade.[11]
Epidermal Growth Factor Receptor (EGFR) Transactivation
NNK has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at multiple tyrosine residues.[11] This transactivation of EGFR signaling can contribute to the activation of pro-proliferative and anti-apoptotic pathways, such as the PI3K/Akt and ERK1/2 pathways.[11]
Experimental Protocols
Quantification of NNK-Induced DNA Adducts by LC-MS/MS
This protocol outlines the general steps for the sensitive detection and quantification of O⁶-methylguanine (O⁶-mG) and pyridyloxobutyl (POB)-DNA adducts.
5.1.1. DNA Isolation from Tissues
-
Homogenize frozen tissue samples in a lysis buffer containing proteinase K.
-
Incubate the homogenate at 37°C overnight to ensure complete protein digestion.
-
Extract DNA using phenol-chloroform followed by ethanol (B145695) precipitation or by using commercially available DNA isolation kits.
-
Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.
5.1.2. DNA Hydrolysis
-
For O⁶-mG: Acid hydrolysis of the DNA sample is performed using formic acid at elevated temperatures (e.g., 85°C for 60 minutes).[12]
-
For POB-DNA adducts: Enzymatic hydrolysis to deoxyribonucleosides is performed using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[2]
5.1.3. LC-MS/MS Analysis
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase HPLC column.
-
Elute the analytes using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor specific mass transitions (multiple reaction monitoring - MRM) for O⁶-mG (e.g., m/z 166.1 > 149.1) and POB-adducted nucleosides.[2][12]
-
Quantify the adducts using a stable isotope-labeled internal standard.
NNK-Induced Lung Tumorigenesis in A/J Mice
The A/J mouse strain is highly susceptible to NNK-induced lung tumorigenesis and serves as a valuable in vivo model.
5.2.1. Animal Husbandry and NNK Administration
-
House female A/J mice (6-8 weeks old) under standard laboratory conditions.
-
Dissolve NNK in a suitable vehicle such as saline or trioctanoin.
-
Administer NNK via intraperitoneal (i.p.) injection, intragastric (i.g.) gavage, or in the drinking water. A common i.p. dosing regimen is a single dose of 100 mg/kg body weight.[13]
-
Include a vehicle control group.
5.2.2. Tumor Assessment
-
Euthanize mice at a predetermined time point (e.g., 16-26 weeks post-NNK administration).[13]
-
Excise the lungs and fix them in formalin.
-
Count the number of surface lung tumors under a dissecting microscope.
-
Process lung tissue for histopathological analysis to confirm tumor type (e.g., adenoma, adenocarcinoma).
Cell-Based Assays
5.3.1. Cell Culture
-
Maintain human lung adenocarcinoma cell lines (e.g., A549, H460) or normal human bronchial epithelial cells (e.g., BEAS-2B) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[14]
5.3.2. Cell Proliferation (MTT) Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of NNK (e.g., 100 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.[16]
5.3.3. Western Blot Analysis of Signaling Proteins
-
Treat cells with NNK for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK1/2 (e.g., p-ERK1/2 Thr202/Tyr204).[17][18][19]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: Kinetic Parameters of NNK Metabolic Activation by Human Cytochrome P450 Enzymes
| CYP450 Isoform | Metabolic Reaction | K_m (µM) | k_cat (min⁻¹) |
| CYP2A6 | α-methylene hydroxylation | 118 | - |
| CYP2A6 | α-methyl hydroxylation | ~118 | Lower than α-methylene hydroxylation |
| CYP2E1 | α-methyl hydroxylation | High (mM range) | High capacity |
| CYP2D6 | α-methyl hydroxylation | High (mM range) | High capacity |
| CYP3A4 | α-methylene hydroxylation | High | - |
| Data from[5] |
Table 2: Tumor Incidence in Animal Models Treated with NNK
| Animal Model | NNK Dose and Administration Route | Treatment Duration | Observation Period | Tumor Incidence/Multiplicity | Reference |
| A/J Mice | 100 mg/kg, single i.p. injection | Single dose | 34-42 weeks | Increased frequency of adenomas | [13] |
| A/J Mice | 3 µmol/week, i.p. or i.g. | 8 weeks | 26 weeks | 100% lung adenoma | [13] |
| F344 Rats | 3.4 mmol total dose, s.c. injection | 20 weeks | 12 months | Nasal cavity: 83%, Liver: 83-100%, Lung: 67% | [20] |
| F344 Rats | 0.5 ppm in drinking water | Lifetime | Lifetime | Lung: 11.25% (9/80) | [3] |
| F344 Rats | 1.0 ppm in drinking water | Lifetime | Lifetime | Lung: 25% (20/80) | [3] |
| F344 Rats | 5.0 ppm in drinking water | Lifetime | Lifetime | Lung: 90% (27/30) | [3] |
| Syrian Golden Hamsters | 1 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 15% | [7] |
| Syrian Golden Hamsters | 3.3 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 35% | [7] |
| Syrian Golden Hamsters | 10 mg, single s.c. injection | Single dose | 72 weeks | Respiratory tract tumors: 42.1% | [7] |
Visualizations of Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) on N-nitrosobis(2-oxopropyl)amine (BOP)-initiated carcinogenesis in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of lung and exocrine pancreas tumors in F344 rats by tobacco-specific and Areca-derived N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous exposure to nicotine and hyperoxia causes tumors in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Induction of oral cavity tumors in F344 rats by tobacco-specific nitrosamines and snuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 11. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 12. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 14. A549 Cell Subculture Protocol [a549.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Anti-EGFR (phospho Tyr1068) Antibody (A16953) | Antibodies.com [antibodies.com]
- 19. Anti-phospho-Erk1/2 (Thr202/Tyr204, Thr185/Tyr187)Antibody, recombinant clone AW39R, rabbit monoclonal clone AW39R, Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 20. Comparative carcinogenicity in F344 rats of the tobacco-specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Metabolic Landscape of Nicotine-Derived Nitrosamino Ketone (NNK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine-derived nitrosamino ketone (NNK), a potent procarcinogen found in tobacco products, undergoes extensive metabolic transformation in vivo, a process intricately linked to its carcinogenic potential. Understanding the metabolic pathways of NNK is paramount for assessing tobacco-related cancer risk, developing effective chemopreventive strategies, and designing targeted therapeutic interventions. This technical guide provides an in-depth overview of the core metabolic pathways of NNK in vivo, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Metabolic Pathways of NNK
The in vivo metabolism of NNK is a bifurcated process involving two principal routes: metabolic activation, which leads to the formation of DNA-damaging agents, and detoxification, which facilitates the excretion of less harmful metabolites.[1]
Metabolic Activation: The Path to Carcinogenesis
The primary route for the metabolic activation of NNK is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2][3] This process can occur at two distinct positions on the NNK molecule: the α-methyl position and the α-methylene position.
-
α-Methylhydroxylation: This pathway leads to the formation of an unstable intermediate that spontaneously decomposes to generate a pyridyloxobutylating agent. This reactive species can form DNA adducts, such as O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O6-POB-dGuo), which are implicated in the mutagenic and carcinogenic effects of NNK.[4][5]
-
α-Methylenehydroxylation: This pathway results in the formation of another unstable intermediate that yields formaldehyde (B43269) and a methylating agent. The latter can methylate DNA, forming adducts like O6-methylguanine (O6-methyl-Gua), a well-established pro-mutagenic lesion.[4][5]
Key enzymes implicated in the α-hydroxylation of NNK include CYP2A6, CYP2A13, and to a lesser extent, CYP2B6.[6] Notably, CYP2A13, predominantly expressed in the respiratory tract, is highly efficient in the metabolic activation of NNK.
Detoxification Pathways: Mitigating Carcinogenic Risk
Concurrent with metabolic activation, NNK undergoes several detoxification reactions that convert it into more water-soluble and readily excretable forms.
-
Carbonyl Reduction: One of the major detoxification pathways is the reduction of the keto group of NNK to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL).[2][7] This reaction is catalyzed by carbonyl reductases and aldo-keto reductases.[1] While NNAL itself can be carcinogenic, it is a substrate for further detoxification reactions.[7]
-
Pyridine (B92270) N-oxidation: The pyridine nitrogen of NNK can be oxidized to form NNK-N-oxide.[2] This metabolite is considered less toxic and is readily excreted in the urine.
-
Glucuronidation: NNAL can undergo glucuronidation, a phase II metabolic reaction, to form NNAL-glucuronides (NNAL-Gluc).[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of NNAL, facilitating its elimination from the body.[2] Two main glucuronides have been identified: NNAL-O-Gluc and NNAL-N-Gluc.[2]
Quantitative Analysis of NNK Metabolism
The distribution of NNK metabolites can vary depending on the tissue, the concentration of NNK, and the presence of metabolic inhibitors. The following tables summarize quantitative data from an in vivo study using an isolated perfused rat lung (IPRL) system, which allows for the examination of pulmonary metabolism independent of other organs.[4]
Table 1: Distribution of NNK and its Metabolites in Perfusate of Isolated Perfused Rat Lung (IPRL) after 180 minutes
| Compound | 0.1 µM NNK (%) | 1.2 µM NNK (%) | 0.1 µM NNK + 20 µM PEITC (%) |
| NNK | 10.3 ± 1.1 | 24.1 ± 1.8 | 20.3 ± 1.5 |
| NNK-N-oxide | 49.0 ± 0.8 | 40.0 ± 2.0 | 33.8 ± 1.9 |
| Keto Acid | 11.6 ± 1.2 | 8.9 ± 0.9 | 6.4 ± 0.5 |
| Keto Alcohol | 20.3 ± 0.4 | 16.0 ± 1.3 | 12.5 ± 1.0 |
| NNAL | 7.7 ± 0.4 | 9.9 ± 0.7 | 22.8 ± 1.1 |
| NNAL-N-oxide | 5.2 ± 0.4 | 3.6 ± 0.3 | 2.0 ± 0.3 |
| Diol | 2.9 ± 0.2 | 2.0 ± 0.2 | 1.2 ± 0.2 |
*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].
Table 2: Distribution of NNK and its Metabolites in Lung Tissue in the IPRL System after 180 minutes
| Compound | 0.1 µM NNK (%) | 1.2 µM NNK (%) | 0.1 µM NNK + 20 µM PEITC (%) |
| NNK | 12.8 ± 1.2 | 19.5 ± 2.1 | 20.1 ± 2.5 |
| NNK-N-oxide | 10.1 ± 0.9 | 8.5 ± 1.1 | 7.9 ± 0.8 |
| Keto Acid | 15.2 ± 1.5 | 13.9 ± 1.7 | 10.1 ± 1.2 |
| Keto Alcohol | 8.9 ± 0.8 | 7.5 ± 0.9 | 5.9 ± 0.7 |
| NNAL | 18.5 ± 1.9 | 20.1 ± 2.3 | 25.8 ± 2.9 |
| NNAL-N-oxide | 17.1 ± 1.6 | 15.5 ± 1.8 | 13.2 ± 1.5 |
| Diol | 11.3 ± 1.1 | 9.8 ± 1.2 | 8.1 ± 0.9 |
| Hydroxy Acid | 6.1 ± 0.6 | 5.2 ± 0.6 | 3.9 ± 0.4 |
*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].
Table 3: Pharmacokinetic Parameters of NNK in the IPRL System
| Parameter | 0.1 µM NNK | 1.2 µM NNK | 0.1 µM NNK + 20 µM PEITC |
| Apparent Clearance (CLapp; ml/min) | 1.07 ± 0.09 | 0.66 ± 0.09 | 0.55 ± 0.05 |
| Apparent Half-life (t½,app; min) | 55.4 ± 4.9 | 84.2 ± 8.1 | 99.8 ± 9.2 |
*Data are presented as mean ± SEM (n=3). *PEITC (phenethyl isothiocyanate) is an inhibitor of oxidative metabolism. *p < 0.05 compared with 0.1 µM NNK. Data adapted from reference[5].
Experimental Protocols
Isolated Perfused Rat Lung (IPRL) Model for NNK Metabolism Studies
This protocol provides a method for studying the pulmonary metabolism of NNK in the absence of hepatic and other extra-pulmonary metabolic influences.[5]
1. Animal Model:
-
Male Fischer 344 rats are commonly used.
2. Perfusion System Setup:
-
The lungs are isolated and perfused in a recirculating system.
-
The perfusate consists of a modified Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and a sufficient supply of oxygen.
-
The system is maintained at 37°C.
3. Dosing and Sample Collection:
-
A bolus dose of radiolabeled NNK (e.g., [5-³H]NNK) is injected into the perfusate reservoir.
-
Perfusate samples are collected at various time points over a period of up to 180 minutes.
-
At the end of the perfusion, the lung tissue is collected, flash-frozen, and stored for analysis.
4. Sample Analysis:
-
Perfusate and lung tissue homogenates are analyzed for NNK and its metabolites.
-
High-Performance Liquid Chromatography (HPLC) with radiochemical detection is a common method for separating and quantifying the different metabolites.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for structural confirmation and more sensitive quantification.
Visualizing the Metabolic Pathways and Experimental Workflow
NNK Metabolic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. NNK - Wikipedia [en.wikipedia.org]
- 3. Kinetics and enzyme involvement in the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in microsomes of rat lung and nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and distribution of NNK metabolites in an isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability and Storage of NNK-d4 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for NNK-d4 (4-(N-Nitrosomethylamino)-1-(3-pyridyl-d4)-1-butanone), a deuterated isotopologue of the tobacco-specific nitrosamine (B1359907) NNK. As a critical internal standard for quantitative analysis, maintaining the integrity of this compound solutions is paramount for accurate and reproducible experimental results.
Data Presentation: Storage and Stability
The stability of this compound is dependent on its form (solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions to ensure the long-term integrity of the compound.
Table 1: Stability of this compound in Solid Form
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Stability of this compound in Solution
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier specifications. It is recommended to consult the certificate of analysis for the specific lot in use.
Experimental Protocols: Use as an Internal Standard
This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of NNK.[1] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, chromatography, and ionization.[2][3]
Below is a general protocol for the use of this compound as an internal standard in an LC-MS workflow.
1. Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the this compound powder.
-
Dissolve the powder in a suitable anhydrous solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration (e.g., 1 mg/mL).[1]
-
Note: DMSO is hygroscopic; use a fresh, unopened bottle to ensure anhydrous conditions, as moisture can impact solubility.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for short-term use.[4]
2. Sample Preparation:
-
To each sample (e.g., plasma, urine, or tissue homogenate), calibration standard, and quality control sample, add a precise and consistent volume of the this compound working solution. The goal is to have a known amount of the internal standard in every sample.
-
Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte (NNK) and the internal standard (this compound).
3. LC-MS Analysis:
-
Inject the extracted samples into the LC-MS system.
-
Develop a chromatographic method that provides good separation of NNK and this compound from matrix components. Ideally, the deuterated standard will co-elute with the non-labeled analyte.[2]
-
Set up the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of both NNK and this compound.
4. Data Analysis:
-
Quantify the amount of NNK in each sample by calculating the ratio of the peak area of the analyte (NNK) to the peak area of the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of NNK in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for utilizing this compound as an internal standard in a quantitative analysis experiment.
References
Methodological & Application
Application Notes and Protocols for the Quantification of NNK using NNK-d4 as an Internal Standard in LC-MS/MS
FOR RESEARCH USE ONLY
Introduction
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (B1359907) (TSNA) and a procarcinogen directly linked to an increased risk of various cancers, particularly lung cancer, in smokers and users of tobacco products. Accurate and precise quantification of NNK in biological matrices is crucial for toxicological studies, preclinical research, and assessing exposure to tobacco products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving reliable and reproducible results in LC-MS/MS bioanalysis.[2][3] A SIL-IS, such as NNK-d4, possesses nearly identical chemical and physical properties to the target analyte, NNK. This ensures consistent behavior during sample preparation, chromatographic separation, and mass spectrometric detection, effectively compensating for variations in extraction recovery and matrix effects.[2][3] This application note provides a detailed protocol for the quantification of NNK in biological matrices using this compound as an internal standard with LC-MS/MS.
Principle
The method employs a stable isotope dilution strategy where a known amount of this compound is added to the samples at the beginning of the sample preparation process. Following extraction and chromatographic separation, both NNK and this compound are detected by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of NNK to the peak area of this compound is used to construct a calibration curve and quantify the concentration of NNK in the unknown samples. This approach significantly improves the accuracy and precision of the measurement by correcting for analyte loss during sample processing and fluctuations in instrument response.
Materials and Reagents
-
Analytes and Internal Standard:
-
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone (this compound)
-
-
Solvents (LC-MS Grade):
-
Reagents:
-
Formic acid
-
Ammonium acetate
-
-
Solid Phase Extraction (SPE) Cartridges (for sample cleanup):
-
C18 SPE cartridges
-
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of NNK and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of NNK by serially diluting the stock solution with a 50:50 (v/v) mixture of water and methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate biological matrix (e.g., blank human urine or plasma) with the NNK working standard solutions to achieve a range of concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation Protocol for Human Urine
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 3000 x g for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add a known amount of the this compound internal standard spiking solution.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Elution: Elute NNK and this compound from the cartridge with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Sample Preparation Protocol for Human Plasma
-
Thawing and Protein Precipitation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| NNK | Precursor Ion (m/z): 208.2 -> Product Ion (m/z): 122.1[1] |
| This compound | Precursor Ion (m/z): 212.3 -> Product Ion (m/z): 126.2[1] |
Data Presentation
Table 1: Method Validation Parameters for NNK Quantification
| Parameter | Result | Reference |
| Linearity (R²) | > 0.9959 | [1] |
| Limit of Detection (LOD) | 0.005 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.015 ng/mL | [1] |
| Accuracy | 81.1% – 117% | [1] |
| Precision (Repeatability) | 1.5% – 13.6% | [1] |
Table 2: Example Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.05 | 0.048 | 96.0 | 5.2 |
| Medium | 0.50 | 0.52 | 104.0 | 3.8 |
| High | 5.00 | 4.90 | 98.0 | 2.5 |
Note: The data in Table 2 is illustrative and should be established during in-house method validation.
Mandatory Visualizations
Caption: Experimental workflow for NNK quantification.
Caption: Simplified metabolic pathways of NNK.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of the tobacco-specific nitrosamine NNK in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reliable data. The detailed protocols for sample preparation and instrumental analysis, along with the presented validation data, offer a robust starting point for researchers in toxicology, drug development, and public health to accurately assess exposure to this potent carcinogen. Method optimization and in-house validation are essential to ensure performance for specific applications and instrumentation.
References
Application Notes: Quantification of NNK in Human Urine using NNK-d4 by LC-MS/MS
Introduction
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (B1359907) and a known carcinogen.[1][2] Monitoring the levels of NNK and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), in human urine is a critical tool for assessing exposure to tobacco products and evaluating the risk of associated cancers.[3][4] Due to its rapid and extensive metabolism, NNK itself is often not detectable in urine.[3][5] Therefore, the quantification of its metabolite NNAL, which has a longer half-life, serves as a reliable biomarker of NNK uptake.[3][6] This application note describes a robust and sensitive method for the quantification of NNK and NNAL in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with NNK-d4 as an isotopic internal standard for accurate quantification.
Principle
This method employs isotope dilution LC-MS/MS for the simultaneous quantification of NNK and NNAL. The use of a deuterated internal standard, this compound, which has similar chemical and physical properties to the analyte, allows for the correction of any analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and precision.[7] Urine samples are typically subjected to enzymatic hydrolysis to measure "total NNAL," which includes both the free form and its glucuronidated conjugates.[8] Following hydrolysis, the samples are purified and concentrated using solid-phase extraction (SPE) before being analyzed by LC-MS/MS.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of NNK and NNAL in human urine by LC-MS/MS using a deuterated internal standard.
| Parameter | NNK | NNAL | Reference |
| Limit of Detection (LOD) | 0.13 pg on column | 0.19 pg on column | [9] |
| Limit of Quantification (LOQ) | 0.025 ng/mL | 0.25 pg/mL | [6][10] |
| Recovery | 99-100% | 99-100% | [9] |
| Inter-day Imprecision | <10% | <10% | [9] |
| Intra-day Imprecision | <10% | <10% | [9] |
Experimental Protocols
Materials and Reagents
-
NNK and NNAL analytical standards
-
LC-MS grade water, methanol (B129727), and acetonitrile[12]
-
Formic acid and ammonium (B1175870) acetate[12]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[12]
-
Human urine samples (store at -20°C or lower)[12]
Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 3000 x g for 10 minutes to remove any particulate matter.[12]
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add a known concentration of the this compound internal standard solution.
-
Enzymatic Hydrolysis (for Total NNAL):
-
Add β-glucuronidase to the urine sample.
-
Incubate the mixture at 37°C for a sufficient duration (e.g., 2-4 hours or overnight) to ensure complete deconjugation of the glucuronidated metabolites.[12]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by equilibration with water.[12]
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[12]
-
Washing: Wash the cartridge with a low-concentration organic solvent or water to remove hydrophilic interferences.[12]
-
Elution: Elute the analytes (NNK and NNAL) from the cartridge using methanol or acetonitrile.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium acetate (B1210297) to improve ionization.
-
Gradient: Start with a high aqueous phase, then ramp up the organic phase to elute the analytes, followed by a column wash and re-equilibration.[12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NNK, NNAL, and this compound.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of human urine for pyridine-N-oxide metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of NNK in Plasma Samples using NNK-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (B1359907) (TSNA) and a significant procarcinogen found in tobacco products. Exposure to NNK is a critical risk factor for the development of various cancers, particularly lung cancer. Accurate and sensitive quantification of NNK in biological matrices such as plasma is essential for toxicological studies, clinical research, and the development of potential therapeutic interventions. This application note provides a detailed protocol for the analysis of NNK in human plasma samples using a stable isotope-labeled internal standard, NNK-d4, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the quantitative data for a UPLC-MS/MS method for the analysis of a related tobacco-specific nitrosamine, N'-nitrosonornicotine (NNN), in human plasma.[1][2] This data is presented as a representative example of the performance expected for an NNK assay.
Table 1: Calibration Curve for NNK Analysis in Human Plasma
| Parameter | Value |
| Calibration Model | Linear |
| Weighting Factor | 1/x |
| Correlation Coefficient (r²) | >0.99 |
Table 2: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (pg/mL) |
| NNK | 0.3 |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| NNK | 0.9 | 8.5 | 99.2 | 9.1 | 98.5 |
| 7.5 | 6.2 | 101.5 | 7.8 | 100.8 | |
| 75 | 5.5 | 98.9 | 6.9 | 99.3 |
Experimental Protocols
Materials and Reagents
-
NNK standard (Toronto Research Chemicals)
-
This compound internal standard (Toronto Research Chemicals)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected NNK levels) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NNK: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of NNK standard)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of this compound standard)
-
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Visualizations
Caption: Experimental workflow for NNK analysis.
Caption: NNK metabolic activation and signaling pathways.
References
Application Notes and Protocols: NNK-d4 in Pharmacokinetic Studies of Tobacco Nitrosamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK-d4) as an internal standard in the pharmacokinetic studies of the tobacco-specific nitrosamine (B1359907), NNK. This document outlines the metabolic fate of NNK, experimental protocols for its quantification, and relevant signaling pathways involved in its carcinogenic activity.
Introduction
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products and smoke, strongly implicated in the etiology of lung cancer.[1][2] Understanding its pharmacokinetic profile is crucial for assessing cancer risk and developing potential chemopreventive strategies. NNK is extensively metabolized in the body, primarily to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is also a carcinogen.[3][4] Accurate quantification of NNK and its metabolites in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.[5][6][7]
Metabolic Pathways of NNK
NNK undergoes extensive metabolic activation and detoxification. The primary routes of metabolism include carbonyl reduction to NNAL and α-hydroxylation, which is a key step in its bioactivation to DNA-damaging agents.[8][9] Detoxification pathways include N-oxidation and glucuronidation.[8][9]
Quantitative Data from Pharmacokinetic Studies
The following tables summarize key pharmacokinetic parameters of NNK and its major metabolite NNAL from various studies.
Table 1: Pharmacokinetic Parameters of NNK and NNAL in Rodents
| Species | Compound | Biological Half-Life | Reference |
| Fischer 344 Rat | NNK | 25 - 37 min | [10][11] |
| Fischer 344 Rat | NNAL | 184 - 298 min | [10][11] |
| Syrian Golden Hamster | NNK | 0.25 h (15 min) | [12] |
| Syrian Golden Hamster | NNAL | 1.78 h (107 min) | [12] |
Table 2: Urinary Metabolite Levels in Humans
| Population | Analyte | Concentration (ng/mg creatinine) | Reference |
| Smokers (n=101) | Free NNAL | 0.10 ± 0.09 | [13] |
| Smokers (n=101) | Total NNAL | 0.17 ± 0.14 | [13] |
Table 3: Pharmacokinetics of NNAL and NNAL-Glucuronide in Humans After Smoking Cessation
| Parameter | NNAL | NNAL-Glucuronide | Reference |
| Distribution Half-life | 3 - 4 days | 3 - 4 days | [4] |
| Elimination Half-life | 40 - 45 days | 40 - 45 days | [4] |
| Total Body Clearance | 61.4 ± 35.4 ml/min | - | [4] |
| Volume of Distribution (β-phase) | 3800 ± 2100 liters | - | [4] |
Experimental Protocols
Protocol 1: Quantification of NNK and NNAL in Urine by LC-MS/MS
This protocol is adapted from a method for the direct analysis of NNK and NNAL in human urine.[13]
1. Materials and Reagents:
-
NNK and NNAL analytical standards
-
This compound and NNAL-d3 internal standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Urine samples
2. Sample Preparation:
-
Thaw urine samples to room temperature.
-
To 50 µL of urine, add the internal standard solution (this compound and NNAL-d3).
-
For total NNAL analysis, include a β-glucuronidase hydrolysis step.
-
Vortex mix the samples.
-
Samples can be directly analyzed or subjected to online solid-phase extraction.[13]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate NNK and NNAL from matrix components.
-
Ionization Mode: Positive ESI.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for NNK, NNAL, this compound, and NNAL-d3.
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Use a weighted linear regression for quantification.
-
Calculate the concentration of NNK and NNAL in the urine samples based on the calibration curve.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting a pharmacokinetic study of NNK in rats, based on methodologies described in the literature.[10][11]
1. Animals:
-
Male Fischer 344 rats.
-
Acclimatize animals prior to the study.
2. Dosing:
-
Administer NNK via a relevant route (e.g., intravenous, oral gavage, or intraperitoneal injection).
-
The dose will depend on the study objectives.
3. Sample Collection:
-
Collect blood samples at predetermined time points post-dosing via an appropriate method (e.g., tail vein, jugular vein cannula).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Plasma samples can be analyzed for NNK and NNAL using an LC-MS/MS method similar to Protocol 1, with appropriate modifications for the plasma matrix. This will involve a protein precipitation or liquid-liquid extraction step.
-
Spike plasma samples with a known concentration of this compound as the internal standard prior to extraction.
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration of NNK and NNAL versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
Signaling Pathways Activated by NNK
NNK is known to activate several signaling pathways that are involved in cell proliferation, survival, and migration, contributing to its carcinogenic effects. One of the key pathways is the ERK1/2 pathway.[9]
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of the tobacco-specific nitrosamine NNK and its metabolites in pharmacokinetic studies. The protocols and data presented herein provide a valuable resource for researchers investigating the metabolic fate and biological effects of this potent carcinogen. Understanding the pharmacokinetics and signaling pathways of NNK is critical for advancing our knowledge of tobacco-related cancers and for the development of effective prevention and treatment strategies.
References
- 1. Recent studies on mechanisms of bioactivation and detoxification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific lung carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 9. NNK - Wikipedia [en.wikipedia.org]
- 10. researchwithnj.com [researchwithnj.com]
- 11. On the pharmacokinetics of tobacco-specific N-nitrosamines in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNK Analysis using NNK-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products. Its quantification in biological matrices is crucial for toxicological studies and for evaluating the efficacy of therapeutic interventions aimed at reducing the burden of tobacco-related cancers. The use of a stable isotope-labeled internal standard, such as 4-(methylnitrosamino-d4)-1-(3-pyridyl)-1-butanone (NNK-d4), is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variability during sample preparation and analysis.
This document provides detailed sample preparation protocols for the analysis of NNK in human plasma and lung tissue using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of NNK in different biological matrices using LC-MS/MS with deuterated internal standards.
Table 1: Performance Characteristics of NNK Analysis in Porcine Buccal Epithelium Tissue [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 ng/mL |
| Accuracy | 81.1% - 117% |
| Intra-day Precision (%RSD) | 1.5% - 12.7% |
| Inter-day Precision (%RSD) | 2.1% - 13.6% |
| Linear Regression (R²) | > 0.9959 |
Table 2: Performance Characteristics of NNK and NNAL Analysis in Human Urine [2]
| Parameter | NNK | NNAL |
| Limit of Detection (on column) | 0.13 pg | 0.19 pg |
| Mean Recovery | 99-100% | 99-100% |
| Inter-day Imprecision | <10% | <10% |
| Intra-day Imprecision | <10% | <10% |
Experimental Protocols
Protocol 1: Extraction of NNK from Human Plasma
This protocol describes a protein precipitation method for the extraction of NNK from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (in methanol (B129727) or acetonitrile)
-
Acetonitrile (B52724), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Spike the plasma sample with a known amount of this compound internal standard solution. The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Extraction of NNK from Lung Tissue
This protocol outlines a homogenization and solid-phase extraction (SPE) method for the extraction of NNK from lung tissue.
Materials:
-
Lung tissue samples
-
This compound internal standard solution (in methanol or acetonitrile)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
SPE vacuum manifold
Procedure:
-
Weigh approximately 100 mg of frozen lung tissue.
-
Add 500 µL of ice-cold PBS to the tissue.
-
Spike the tissue homogenate with a known amount of this compound internal standard solution.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for SPE.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the NNK and this compound from the cartridge with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer to an autosampler vial.
-
Signaling Pathways and Experimental Workflows
NNK Metabolic Activation and Carcinogenesis Pathway
Caption: Metabolic activation of NNK leading to DNA damage and carcinogenesis.
Experimental Workflow for NNK Analysis from Biological Matrices
References
- 1. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of NNK in Biological Matrices using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), in various biological matrices. The protocol employs a stable isotope-labeled internal standard, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology provides high accuracy and precision, making it suitable for preclinical studies, clinical research, and biomonitoring of tobacco exposure.
Introduction
NNK is a potent procarcinogen found in tobacco products and smoke.[1][2][3] It requires metabolic activation to exert its carcinogenic effects, which involves the formation of DNA adducts that can lead to mutations in oncogenes and tumor suppressor genes.[1][4][5] Accurate quantification of NNK and its metabolites is crucial for assessing cancer risk and understanding its metabolic pathways. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring reliable quantification.[2][6] This document provides a comprehensive protocol for the analysis of NNK using this compound and LC-MS/MS.
Signaling Pathway
NNK undergoes extensive metabolic activation and detoxification. The primary activation pathway involves α-hydroxylation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates that can cause methylation and pyridyloxobutylation of DNA.[1][4][5] Carbonyl reduction of NNK produces NNAL, another potent carcinogen that follows similar metabolic pathways.[1][7] Detoxification occurs through pyridine (B92270) N-oxidation.[7]
Caption: Metabolic pathways of NNK leading to bioactivation and detoxification.
Experimental Workflow
The general workflow for the analysis of NNK in biological samples involves sample preparation, including the addition of the this compound internal standard, followed by extraction, chromatographic separation, and detection by mass spectrometry.
Caption: General experimental workflow for NNK analysis using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
NNK and this compound standards
-
LC-MS grade water, methanol (B129727), acetonitrile (B52724), and ethyl acetate[8]
-
Solid-phase extraction (SPE) cartridges (e.g., Evolute Express CX)
-
Biological matrix (e.g., urine, plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NNK and this compound in acetonitrile.[9]
-
Combined Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with a mixture of water and methanol (1:1 v/v) to create a calibration curve.[6]
-
Internal Standard Spiking Solution: Prepare a spiking solution of this compound in acetonitrile at a suitable concentration.[9]
Sample Preparation
The following is a general protocol that may require optimization for specific matrices.
For Urine Samples (Direct Analysis):
-
Centrifuge the urine sample to pellet any precipitates.
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
Add the this compound internal standard.
-
The sample is ready for online SPE-LC-MS/MS analysis.[10]
For Plasma/Serum Samples (Liquid-Liquid Extraction):
-
To 75 µL of serum, add 1 mL of cold methanol to precipitate proteins.[8]
-
Vortex and centrifuge.
-
Repeat the precipitation step twice to remove free NNK.[8]
-
Add the this compound internal standard to the protein pellet.[8]
-
Resuspend the pellet in 0.1 N NaOH and incubate overnight at 37 °C.[8]
-
Perform liquid-liquid extraction with ethyl acetate.[8]
-
Collect the organic phase, evaporate to dryness, and reconstitute in 10 mM ammonium acetate in water for LC-MS/MS analysis.[8]
For Tissue Samples:
-
Homogenize the tissue sample.
-
Follow a protein precipitation and extraction protocol similar to that for plasma/serum.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: UHPLC system
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18)
-
Mobile Phase A: 0.1% acetic acid in water or 10 mM ammonium acetate in water
-
Mobile Phase B: 0.1% acetic acid in methanol or acetonitrile
-
Flow Rate: 0.45 mL/min[6]
-
Oven Temperature: 55 °C[6]
-
Injection Volume: 5 µL[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
Quantitative Data Summary
The performance of analytical methods for NNK can vary depending on the biological matrix and the specific protocol used. The following table summarizes key quantitative parameters from various studies.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Porcine Buccal Epithelium | LC-MS/MS | 0.005 ng/mL | [6] |
| Rabbit Blood | HILIC-MS/MS | 0.016 - 0.082 ng/mL | [11] | |
| Human Urine (on column) | LC-MS/MS | 0.13 pg | [10] | |
| Plasma | LC-ESI-MS/MS | 8 fmol/mL | [12] | |
| Limit of Quantification (LOQ) | Porcine Buccal Epithelium | LC-MS/MS | 0.015 ng/mL | [6] |
| Wastewater | LC-MS/MS | 1.5 ng/L | [13] | |
| Recovery | Human Urine | LC-MS/MS | 99-100% | [10] |
| Porcine Buccal Epithelium | LC-MS/MS | >87.3% | [6] | |
| Rabbit Blood | HILIC-MS/MS | 76.9 - 116.3% | [11] | |
| Wastewater | LC-MS/MS | 104% | [13] | |
| Accuracy | Porcine Buccal Epithelium | LC-MS/MS | 81.1 - 117% | [6] |
| Human Urine | UFLC/MS/MS | 91 - 113% | [11] | |
| Precision (%RSD) | Porcine Buccal Epithelium | LC-MS/MS | 1.5 - 13.6% | [6] |
| Human Urine | UFLC/MS/MS | 1.2 - 6.6% | [11] | |
| Human Urine (inter/intra-day) | LC-MS/MS | <10% | [10] | |
| Linearity (R²) | Porcine Buccal Epithelium | LC-MS/MS | >0.9959 | [6] |
| Rabbit Blood | HILIC-MS/MS | >0.9990 | [11] |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantification of NNK in diverse biological samples. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers in the fields of toxicology, cancer research, and drug development to accurately assess exposure to this potent tobacco-specific carcinogen.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) arising from tobacco smoke in airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]
- 10. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Levels of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in raw wastewater as an innovative perspective for investigating population-wide exposure to third-hand smoke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNK-d4 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NNK-d4 is the deuterated form of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent procarcinogen found in tobacco products. Due to the kinetic isotope effect, deuterated compounds like this compound are often used as internal standards for mass spectrometry-based quantification and as tracers in metabolic studies. However, for the purposes of investigating cellular mechanisms, the biological activity of this compound is considered identical to that of NNK. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell signaling, proliferation, and survival in in vitro cell culture models, particularly focusing on pancreatic cancer cell lines.
NNK has been shown to promote cancer progression by activating several key signaling pathways, leading to increased cell proliferation, survival, migration, invasion, and chemoresistance. The protocols outlined below will enable researchers to investigate these phenomena in a controlled laboratory setting.
Data Presentation: Quantitative Parameters for In Vitro this compound Experiments
The following tables summarize key quantitative data for the experimental protocols described in this document.
Table 1: Cell Culture and Treatment Conditions
| Parameter | Pancreatic Cancer Cell Line: Panc-1 | Pancreatic Cancer Cell Line: BxPC-3 |
| Growth Medium | DMEM with 10% FBS | RPMI-1640 with 10% FBS |
| Culture Conditions | 37°C, 5% CO2 | 37°C, 5% CO2 |
| This compound Concentration | 1 µM - 100 µM | 1 µM - 100 µM |
| Treatment Duration | 1 hour - 2 weeks (assay dependent) | 1 hour - 2 weeks (assay dependent) |
Table 2: Experimental Parameters for Key Assays
| Assay | Parameter | Recommended Value |
| Colony Formation Assay | Seeding Density (6-well plate) | 1000 cells/well |
| This compound Treatment | 1 µM for 10-14 days (continuous) | |
| Western Blotting | Total Protein Lysate Loading | 20 - 40 µ g/lane |
| Primary Antibody Dilution (p-ERK1/2) | 1:1000 - 1:2000 | |
| Primary Antibody Dilution (Total ERK1/2) | 1:1000 | |
| Primary Antibody Dilution (β-actin) | 1:5000 | |
| Immunofluorescence (LC3) | This compound Treatment for Autophagy | 1 µM for 24-48 hours |
| Primary Antibody Dilution (anti-LC3) | 1:200 | |
| Quantitative PCR (qPCR) | cDNA Template | 10 ng |
| Primer Concentration | 200 nM |
Key Signaling Pathways Activated by NNK
NNK exerts its pro-carcinogenic effects through the activation of multiple intracellular signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: this compound activates multiple signaling pathways promoting cancer.
Experimental Protocols
Cell Culture of Pancreatic Cancer Cell Lines (Panc-1 and BxPC-3)
This protocol describes the standard procedures for maintaining Panc-1 and BxPC-3 human pancreatic cancer cell lines.
Materials:
-
Panc-1 or BxPC-3 cell line
-
DMEM (for Panc-1) or RPMI-1640 (for BxPC-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation:
-
For Panc-1: Supplement DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
For BxPC-3: Supplement RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Cell Passaging:
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity and survival of single cells.
Materials:
-
Panc-1 or BxPC-3 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Seed 1000 cells per well in 6-well plates.
-
Allow the cells to attach overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound or vehicle-containing medium every 3 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 20 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Air dry the plates and count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
Caption: Workflow for the colony formation assay.
Western Blotting for ERK1/2 Activation
This protocol details the detection of phosphorylated (activated) and total ERK1/2 by western blotting to assess the effect of this compound on the MAPK pathway.
Materials:
-
This compound treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound (e.g., 1 µM for 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation:
-
Dilute lysates to the same concentration.
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed for total ERK1/2 and β-actin to ensure equal loading.
-
Immunofluorescence for LC3 Puncta (Autophagy)
This protocol is for the visualization of LC3 puncta, a marker of autophagosome formation, in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips in 6-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3 (1:200 dilution)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 6-well plates and allow them to attach.
-
Treat cells with this compound (e.g., 1 µM for 24-48 hours) or vehicle control.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with anti-LC3 primary antibody (1:200 in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize and quantify LC3 puncta using a fluorescence microscope.
Quantitative PCR (qPCR) for Stem Cell Markers
This protocol is for measuring the mRNA expression levels of stem cell markers (OCT-4, SOX-2, Nanog) following this compound treatment.
Materials:
-
This compound treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR plates and seals
-
Nuclease-free water
-
Primers for human OCT-4, SOX-2, Nanog, and a housekeeping gene (e.g., GAPDH)
Table 3: qPCR Primer Sequences and Annealing Temperatures
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Annealing Temp. (°C) |
| OCT-4 | GGTATTCAGCCAAACGACCA | CACACTCGGACCACATCCTT | 59 |
| SOX-2 | GACAGTTACGCGCACATGAA | TAGGTCTGCGAGCTGGTCAT | 55 |
| Nanog | GTGATTTGTGGGCCTGAAGA | ACACAGCTGGGTGGAAGAGA | 55 |
| GAPDH | TGAACGGGAAGCTCACTGG | TCCACCACCCTGTTGCTGTA | 59 |
Procedure:
-
RNA Extraction:
-
Treat cells with this compound as required.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a qPCR plate:
-
10 µL SYBR Green Master Mix (2X)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
-
qPCR Program:
-
Run the qPCR plate on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: See Table 3 for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis
-
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Caption: Workflow for qPCR analysis of gene expression.
Application Notes and Protocols for Tracing NNK Metabolism in Animal Models Using NNK-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing deuterium-labeled 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK-d4) to trace the metabolism of the potent tobacco-specific carcinogen, NNK, in animal models. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification and detailed metabolic profiling in complex biological matrices.
Introduction
NNK is a well-established procarcinogen found in tobacco products that requires metabolic activation to exert its carcinogenic effects.[1] Understanding the metabolic fate of NNK is critical for assessing cancer risk and developing potential chemopreventive strategies. This compound serves as an ideal tracer in animal studies, allowing for the precise differentiation and quantification of exogenously administered NNK and its metabolites from any potential endogenous sources. This document outlines the key metabolic pathways of NNK, detailed protocols for in vivo studies, and analytical methodologies for metabolite quantification.
Key Metabolic Pathways of NNK
NNK undergoes extensive metabolism primarily through two competing pathways: metabolic activation and detoxification.
Metabolic Activation (α-Hydroxylation): This pathway is catalyzed by cytochrome P450 (CYP) enzymes and leads to the formation of DNA-reactive intermediates that can induce mutations and initiate carcinogenesis.[2][3] The key metabolites in this pathway include:
-
NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol): A major metabolite that is also a potent lung carcinogen.[1]
-
Keto Acid (4-oxo-4-(3-pyridyl)butyric acid) [4]
-
Hydroxy Acid (4-hydroxy-4-(3-pyridyl)butyric acid) [5]
Detoxification Pathways: These pathways convert NNK and its active metabolites into more water-soluble and less toxic compounds that can be excreted from the body. Key detoxification pathways include:
-
Pyridine N-oxidation: Forms NNK-N-oxide.[6]
-
Carbonyl Reduction: Leads to the formation of NNAL, which can then be detoxified.[1]
-
Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-glucuronides (NNAL-Gluc), which are readily excreted in urine.[1][7]
Data Presentation: Quantitative Analysis of this compound and its Metabolites
The following table provides a representative summary of the expected distribution of this compound and its major deuterated metabolites in the urine of a rodent model following administration. This data is illustrative and will vary based on the animal model, dose, and route of administration.
| Analyte | Concentration (pmol/mg Creatinine) - Illustrative Data |
| This compound | 0.5 ± 0.2 |
| NNAL-d4 | 1.2 ± 0.4 |
| NNAL-d4-Glucuronide | 2.5 ± 0.8 |
| This compound-N-oxide | 0.8 ± 0.3 |
| Keto Acid-d4 | 0.3 ± 0.1 |
| Hydroxy Acid-d4 | 0.6 ± 0.2 |
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague Dawley rats (9-10 weeks old) are a commonly used model.[8][9]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[10]
-
Acclimation: Allow animals to acclimate for at least one week prior to the start of the study.[11]
This compound Administration Protocol
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle, such as a mixture of propylene (B89431) glycol and sterile saline (e.g., 75% propylene glycol).[8][9]
-
Dosage: The dosage will depend on the study objectives. A relevant dose range for inhalation studies in rats is 0.8 to 50 mg/kg body weight/day.[8][9] For intraperitoneal or oral gavage administration, similar dose ranges can be considered.
-
Route of Administration:
-
Procedure:
-
Weigh each animal to determine the precise volume of the this compound solution to be administered.
-
Administer the dose according to the chosen route. For inhalation, use a specialized nose-only exposure system.
-
Observe the animals for any immediate adverse effects.
-
Sample Collection Protocol
-
Urine Collection:
-
House animals in metabolic cages to allow for the collection of urine free from fecal contamination.
-
Collect urine over a 24-hour period.[13] To prevent bacterial growth, consider using collection tubes containing preservatives like sodium azide (B81097) or boric acid.[14]
-
Measure the total volume of urine collected.
-
Centrifuge the urine at approximately 1,500 x g for 10 minutes to remove any cellular debris.[14]
-
Store the supernatant at -80°C until analysis.[15]
-
-
Blood Collection:
-
Blood samples can be collected at various time points to determine the pharmacokinetic profile.
-
Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine cocktail IP).[16]
-
Collect blood via cardiac puncture for terminal studies or from the tail vein for survival studies.
-
Place blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to separate plasma.[11]
-
Store plasma at -80°C until analysis.[11]
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect target tissues (e.g., lung, liver, kidney).
-
Rinse tissues with cold sterile saline to remove excess blood.
-
Blot the tissues dry, weigh them, and then snap-freeze them in liquid nitrogen.[17]
-
Store tissues at -80°C until analysis.[17]
-
Sample Preparation and LC-MS/MS Analysis Protocol
-
Urine Sample Preparation:
-
Thaw urine samples on ice.
-
For the analysis of total NNAL-d4 (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase is required.
-
Use online solid-phase extraction (SPE) for sample cleanup and concentration.[18]
-
-
Plasma and Tissue Homogenate Preparation:
-
For tissue samples, homogenize in a suitable buffer.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).[17]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation.[12] A gradient mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1-0.2% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[19][20]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[17]
-
Detection: Use multiple reaction monitoring (MRM) for the sensitive and specific detection of this compound and its deuterated metabolites.[20] The specific precursor-to-product ion transitions for each analyte and its internal standard should be optimized.
-
Visualization of Pathways and Workflows
References
- 1. NNK - Wikipedia [en.wikipedia.org]
- 2. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The profile of urinary metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats is determined by its pulmonary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of methoxsalen on nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14-Day Nose-Only Inhalation Toxicity and Haber's Rule Study of NNK in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicokinetic and Genotoxicity Study of NNK in Male Sprague Dawley Rats Following Nose-Only Inhalation Exposure, Intraperitoneal Injection, and Oral Gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urine Collection and Processing for Protein Biomarker Discovery and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine metabolic analysis as a non-invasive method to predict biochemical recurrence in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brl.uic.edu [brl.uic.edu]
- 17. Frontiers | Non-targeted Metabolomics Analysis Based on LC–MS to Assess the Effects of Different Cold Exposure Times on Piglets [frontiersin.org]
- 18. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uab.edu [uab.edu]
- 20. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
Application Note: Quantitative Analysis of Tobacco-Specific Nitrosamines NNK and NNAL in Human Urine by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the potent tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), in human urine. The protocol utilizes a stable isotope-labeled internal standard, NNK-d4, for accurate and precise quantification. The method involves a straightforward sample preparation procedure, including enzymatic hydrolysis to measure total NNAL (the sum of free NNAL and its glucuronidated forms), followed by solid-phase extraction. This method is intended for researchers, scientists, and drug development professionals involved in tobacco product research, clinical studies, and cancer research.
Introduction
Tobacco use is a leading cause of preventable death worldwide, primarily due to an increased risk of various cancers. Tobacco-specific nitrosamines (TSNAs) are among the most potent carcinogens in tobacco products, with NNK being a key lung carcinogen.[1] Upon entering the body, NNK is metabolized to NNAL, which is also a carcinogen.[2] Both NNK and NNAL can be excreted in urine, and their quantification serves as a reliable biomarker for exposure to tobacco products.[3] This application note provides a detailed protocol for the simultaneous analysis of NNK and total NNAL in urine using LC-MS/MS with this compound as an internal standard.
Signaling Pathway
NNK and its metabolite NNAL exert their carcinogenic effects through metabolic activation and the subsequent disruption of cellular signaling pathways. This process involves the formation of DNA adducts, leading to genetic mutations, and the activation of pro-survival and proliferative signaling cascades.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure for the quantification of NNK and NNAL in urine.
Detailed Protocols
1. Materials and Reagents
-
NNK, NNAL, and this compound standards
-
β-glucuronidase (from E. coli)
-
Formic acid
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free, for calibration standards and quality controls)
2. Preparation of Standards and Quality Controls
-
Prepare stock solutions of NNK, NNAL, and this compound in methanol (1 mg/mL).
-
Prepare working standard solutions by serial dilution of the stock solutions with 50:50 methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into drug-free human urine.
3. Sample Preparation
-
To 0.5 mL of urine sample, calibration standard, or QC, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL).
-
Add 0.5 mL of 0.1 M ammonium acetate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution (e.g., 2500 units/mL).
-
Vortex and incubate at 37°C for 16 hours to ensure complete hydrolysis of NNAL-glucuronides.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NNK: m/z 208.1 → 122.1 (Quantifier), m/z 208.1 → 92.1 (Qualifier) |
| NNAL: m/z 210.1 → 180.1 (Quantifier), m/z 210.1 → 106.1 (Qualifier) | |
| This compound: m/z 212.1 → 126.1 (Quantifier) | |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the described LC-MS/MS method.[4]
| Analyte | Limit of Detection (LOD) (pg on column) | Limit of Quantification (LOQ) (pg on column) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| NNK | 0.13 | 0.43 | 99-100 | <10 | <10 |
| NNAL | 0.19 | 0.63 | 99-100 | <10 | <10 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of NNK and total NNAL in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for a variety of research applications, including tobacco exposure assessment, epidemiological studies, and the evaluation of tobacco product regulations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. academic.oup.com [academic.oup.com]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NNK-d4 in Third-Hand Smoke Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK-d4) in the study of third-hand smoke (THS). THS is the residue of tobacco smoke that adheres to surfaces and dust, where it can persist long after smoking has ceased and undergo chemical changes to form new toxic compounds.[1][2] NNK is a potent, tobacco-specific nitrosamine (B1359907) (TSNA) and a Group 1 carcinogen that is present in THS.[3][4][5] Due to its carcinogenic properties, accurate quantification of NNK in environmental and biological samples is critical for assessing exposure and health risks associated with THS.
This compound serves as an essential internal standard in analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of NNK.[6][7] Its utility stems from its chemical and physical similarity to the native NNK analyte, ensuring that it behaves almost identically during sample extraction, cleanup, and ionization, thereby correcting for any analyte loss during sample processing and for matrix effects during analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies where this compound was likely used as an internal standard for the accurate measurement of NNK in various third-hand smoke-contaminated environments.
Table 1: NNK Concentrations in Household and Vehicle Samples
| Sample Type | Matrix | NNK Concentration (ng/m²) | Reference |
| Household | Furniture Surfaces | 5.3 - 36.5 | [6] |
| Household | Settled Dust | 0.44 - 2.2 | [6] |
| Vehicle | Dashboard Surface | 2.5 - 4.3 | [6] |
Calculations were based on measured nicotine (B1678760) concentrations and established conversion rates to NNK.
Table 2: NNK Concentrations in House Dust Standard Reference Material (SRM)
| Sample Type | Mean NNK Concentration (ng/g) | Relative Standard Deviation (RSD) | Reference |
| House Dust (SRM 2585) | 6.8 | 13.1% | [4] |
Table 3: Ratio of NNK to Nicotine on Surfaces Exposed to Aged Smoke
| Sample Matrix | Observation | Reference |
| Cotton Cloth | The ratio of NNK:nicotine was 10-fold higher on cloth exposed to aged smoke compared to fresh aerosol samples. | [8] |
Experimental Protocols
Protocol 1: Quantification of NNK in Surface and Dust Samples via LC-MS/MS
This protocol outlines a method for the extraction and quantification of NNK from surface wipe and settled dust samples, adapted from methodologies described in the literature.[6][9]
1. Sample Collection:
- Surface Wipes: Use a standardized wiping material (e.g., sterile cotton gauze) moistened with a suitable solvent (e.g., methanol). Wipe a defined surface area (e.g., 100 cm²) using consistent pressure and pattern. Store the wipe sample in a sealed vial at -20°C until extraction.
- Dust: Collect settled house dust using a standardized vacuum sampling protocol. Sieve the dust to obtain a uniform particle size. Store the dust sample in a sealed vial at -20°C until extraction.
2. Sample Extraction:
- To a vial containing the wipe sample or a pre-weighed aliquot of dust (e.g., 10-50 mg), add a known volume of extraction solvent (e.g., methanol).
- Add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).[6]
- Vortex or sonicate the sample for a defined period (e.g., 30-60 minutes) to ensure complete extraction of the analytes.
- Centrifuge the sample to pellet any solid material.
- Carefully transfer the supernatant (methanol extract) to a clean tube.
3. Sample Cleanup (Liquid-Liquid Extraction): [6]
- Take a 100 µL aliquot of the methanol (B129727) extract.
- Add 0.5 mL of 1 M H₂SO₄.
- Wash the acidic solution by adding 4 mL of a 1:2 (vol/vol) toluene/ethyl acetate (B1210297) mixture, vortexing, and discarding the organic (top) layer.
- Make the remaining aqueous phase basic by adding 0.5 mL of 50% aqueous potassium carbonate.
- Extract the analytes from the basic solution by adding 4 mL of 1:2 toluene/ethyl acetate, vortexing, and collecting the organic layer.
- Evaporate the organic extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
- Reconstitute the dried residue in a small, known volume (e.g., 150 µL) of the initial mobile phase (e.g., 10% methanol in 12 mM aqueous HCl).[6]
4. LC-MS/MS Analysis:
- Chromatography:
- Column: HSF5 column (4.5 x 150 mm, 5 µm) or equivalent.[6]
- Mobile Phase: A gradient of methanol and water containing 10 mM ammonium (B1175870) formate.[6]
- Flow Rate: 0.9 mL/min.[6]
- Mass Spectrometry:
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[6]
- Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions: [6][7][10]
- NNK: Precursor ion m/z 208.2 → Product ion m/z 122.1
- This compound: Precursor ion m/z 212.3 → Product ion m/z 126.2
- Quantification: Create a calibration curve using known concentrations of NNK standard solutions, each spiked with the same concentration of this compound internal standard. Calculate the concentration of NNK in the samples by comparing the peak area ratio of NNK to this compound against the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of NNK in THS samples.
NNK Metabolic Activation and DNA Adduct Formation Pathway
NNK itself is a procarcinogen and requires metabolic activation by Cytochrome P450 (CYP) enzymes to exert its carcinogenic effects.[11] This activation leads to the formation of unstable intermediates that can bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations and potentially initiating cancer.[5][11]
Caption: Metabolic activation of NNK leading to DNA damage and carcinogenesis.
References
- 1. Thirdhand Smoke: New Evidence, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eta-publications.lbl.gov [eta-publications.lbl.gov]
- 4. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thirdhand smoke composition and consequences: A narrative review [publichealthtoxicology.com]
- 6. njgasp.org [njgasp.org]
- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 8+ Easy: How to Test for Third-Hand Smoke at Home [jitsi.cmu.edu.jm]
- 10. coresta.org [coresta.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in NNK Analysis with NNK-d4
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) using its stable isotope-labeled internal standard, NNK-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in NNK analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of NNK, components of the biological matrix (e.g., plasma, urine, tissue homogenate) such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of NNK in the mass spectrometer's source.[1][3]
This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte signal, which is the more common effect.[4] This can lead to reduced sensitivity and underestimation of the NNK concentration.
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the NNK concentration.
Both ion suppression and enhancement compromise the accuracy, precision, and reproducibility of quantitative results, making it a critical parameter to control during method development and validation.[5][6][7]
Q2: How can I identify and quantify matrix effects in my NNK assay?
A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike experiment .[3][8] This method allows for a quantitative assessment by calculating a Matrix Factor (MF).
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of NNK and this compound in a clean solvent (e.g., the mobile phase) at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the extracts with NNK and this compound to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with NNK and this compound before the extraction process. This set is used to evaluate recovery.[8]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.
-
Calculate the Matrix Factor (MF): The MF provides a quantitative measure of ion suppression or enhancement.
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
The calculation is performed for both the analyte (NNK) and the internal standard (this compound).
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor: To assess the effectiveness of the internal standard in compensating for matrix effects, the IS-Normalized MF is calculated.
IS-Normalized MF = (MF of NNK) / (MF of this compound)
Data Presentation: Matrix Effect Assessment
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Average | % CV | Acceptance Criteria |
| MF (NNK) | 0.82 | 0.85 | 0.83 | 0.88 | 0.81 | 0.86 | 0.84 | 4.1% | - |
| MF (this compound) | 0.84 | 0.86 | 0.85 | 0.89 | 0.83 | 0.87 | 0.86 | 2.9% | - |
| IS-Normalized MF | 0.98 | 0.99 | 0.98 | 0.99 | 0.98 | 0.99 | 0.98 | 0.6% | % CV ≤ 15% |
This table shows an example where both NNK and this compound experience similar ion suppression, and the IS-normalized MF has a low coefficient of variation (%CV), indicating effective compensation by the internal standard.
A qualitative method to identify regions of ion suppression in your chromatogram is the post-column infusion technique.[3][5] This involves infusing a constant flow of NNK solution into the LC eluent post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where co-eluting matrix components cause ion suppression.
Q3: What is the role of this compound in addressing matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[2][6] Because this compound is chemically and structurally almost identical to NNK, it has nearly the same physicochemical properties.[2]
This means that during analysis, this compound:
-
Co-elutes with NNK during chromatography.
-
Experiences the same degree of ion suppression or enhancement in the mass spectrometer source.[2][9]
-
Exhibits similar extraction recovery during sample preparation.
By calculating the ratio of the peak area of the analyte (NNK) to the peak area of the internal standard (this compound), any variations caused by matrix effects are effectively normalized. The ratio remains consistent even if both signals are suppressed or enhanced, leading to accurate and precise quantification.
Caption: Correction of matrix effects using a stable isotope-labeled internal standard.
Q4: What are the best sample preparation techniques to reduce matrix effects for NNK analysis?
A4: The primary goal of sample preparation is to remove interfering matrix components while maximizing the recovery of NNK.[2] The effectiveness of different techniques in minimizing matrix effects generally follows this order: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT) .[10]
Comparison of Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample (e.g., plasma).[2] | Fast, simple, and inexpensive. | Least effective at removing matrix components, often resulting in significant ion suppression from phospholipids.[10][11] |
| Liquid-Liquid Extraction (LLE) | Separates NNK from the matrix based on its partitioning between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[11] | Provides cleaner extracts than PPT.[10] Can be optimized by adjusting solvent choice and pH. | Analyte recovery can be low, especially for more polar compounds.[10] May require more complex method development. |
| Solid-Phase Extraction (SPE) | NNK is selectively adsorbed onto a solid sorbent, while interfering components are washed away. NNK is then eluted with a small volume of solvent. | Often the most effective technique for removing interferences and improving recovery.[1] Provides the cleanest extracts and can concentrate the analyte. | Can be more time-consuming and expensive. Requires careful selection of sorbent and optimization of wash/elution steps. |
Experimental Protocol: Optimizing SPE for NNK Analysis
-
Sorbent Selection: For an analyte like NNK, a polymeric mixed-mode SPE sorbent (combining reversed-phase and ion-exchange mechanisms) can be highly effective at removing a broad range of interferences.[10]
-
Conditioning: Wet the sorbent with methanol (B129727) followed by an equilibration step with water or a buffer.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: This is a critical step. Use a weak organic solvent to wash away polar interferences without eluting the NNK.
-
Elution: Elute NNK with a stronger organic solvent. The elution solvent should be strong enough for full recovery but selective enough to leave more strongly bound interferences behind.
Q5: How can I optimize my chromatography to minimize matrix effects?
A5: Chromatographic optimization aims to separate NNK from co-eluting matrix components, thereby preventing them from entering the mass spectrometer source at the same time.[5]
Strategies for Chromatographic Optimization:
-
Improve Separation: Adjust the mobile phase composition, gradient slope, and flow rate to increase the resolution between the NNK peak and any interfering peaks.
-
Use Advanced Columns: Employing columns with different selectivities, such as a pentafluorophenyl (PFP) column, can be beneficial for retaining polar compounds like nitrosamines and separating them from complex matrix components.[9]
-
Divert the Flow: Use a diverter valve to direct the highly polar, unretained components from the initial part of the chromatographic run (which often contain salts and other interferences) to waste instead of the MS source.
Caption: Effect of chromatographic separation on matrix effects.
Q6: My results are still variable even with this compound. What should I troubleshoot?
A6: While this compound is highly effective, extreme matrix effects or other issues can still lead to variability. If you encounter persistent problems, consider the following troubleshooting steps.
Caption: Troubleshooting decision tree for persistent matrix effect issues.
Troubleshooting Checklist:
-
Verify Internal Standard Response: Check the absolute peak area of this compound in all samples. High variability (e.g., >30-40% CV) across a batch, especially between standards and unknown samples, indicates that the matrix effect is not being consistently compensated for. This could be due to extremely "dirty" samples.
-
Enhance Sample Preparation: If you are using PPT or LLE, consider developing a more rigorous SPE method to achieve cleaner extracts.[10]
-
Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of matrix components.[5][12] However, you must ensure that the final NNK concentration remains comfortably above the lower limit of quantitation (LLOQ).
-
Re-Optimize Chromatography: Even with co-elution, a SIL-IS should compensate. However, if an extremely abundant interference is saturating the detector or ion source, it could affect the response. Try to further improve the chromatographic separation.
-
Check for Matrix Lot Variability: Some individual lots of a biological matrix can be unique and cause outlier effects.[8][13] If issues are traced to specific samples, it may point to a unique characteristic of that sample's matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. altasciences.com [altasciences.com]
Technical Support Center: Optimizing LC-MS/MS for NNK-d4 Detection
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting a signal, or the signal for my this compound internal standard is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no signal for this compound can stem from several factors, ranging from the integrity of the standard itself to instrument parameters. Follow this systematic troubleshooting guide to identify and resolve the issue.
Troubleshooting Steps:
-
Confirm Standard Solution Integrity: Rule out issues with your this compound standard by preparing a fresh solution from your stock. Stock solutions for this compound are often prepared in acetonitrile (B52724) (ACN).[1]
-
Verify Mass Spectrometer Parameters: Ensure the correct Multiple Reaction Monitoring (MRM) transitions are being monitored for this compound. Double-check that the collision energy and other compound-specific parameters are optimized.[2] Incorrect settings will lead to a failure to detect the analyte.
-
Assess Chromatographic Conditions: Poor chromatography can result in broad, low-intensity peaks that may be indistinguishable from baseline noise.[2][3] Verify your mobile phase composition, gradient program, and column health.[2]
-
Evaluate Sample Preparation: Inefficient extraction and sample cleanup can lead to significant loss of the analyte before it reaches the instrument, resulting in low recovery.[2] Re-evaluate your sample preparation method to ensure it is appropriate for your matrix.[2]
Q2: How do I determine the optimal Mass Spectrometry (MS/MS) parameters for this compound?
A2: Optimizing MS/MS parameters is crucial for achieving high sensitivity and selectivity.[4] This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and adjusting parameters to find the strongest and most stable signal.
Key Parameters to Optimize:
-
Precursor Ion (Q1): This should correspond to the protonated molecule of this compound, [M+H]⁺.
-
Product Ions (Q3): These are fragments of the precursor ion generated by collision-induced dissociation (CID). Monitor several fragments and select the most intense and specific ones for quantification and confirmation.
-
Collision Energy (CE): This voltage accelerates the precursor ion into the collision cell. It must be optimized to produce the desired product ions efficiently.
-
Source Parameters: Voltages, temperatures, and gas flows in the ion source should be tuned to achieve optimal ionization and ion transmission.[5][6]
Table 1: Typical LC-MS/MS Parameters for NNK and this compound
| Parameter | NNK | This compound | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 208.1 | 211.8 - 212.2 | [7] |
| Product Ion (Quantifier) | 121.7 | 126.0 | [7] |
| Product Ion (Qualifier) | 79.0 | N/A | [7] |
| Ionization Mode | ESI Positive | ESI Positive |[8] |
Note: The exact m/z values and optimal collision energies should be determined empirically on your specific instrument.
Q3: My this compound peak has poor shape (broadening, tailing, or splitting). How can this be improved?
A3: Poor peak shape compromises resolution and the accuracy of integration, impacting quantification. The cause is often related to the chromatographic setup or sample matrix.
Troubleshooting Steps:
-
Mobile Phase: The pH and composition of the mobile phase are critical. For nitrosamines, mobile phases containing 0.1% formic acid or ammonium (B1175870) acetate (B1210297) are common.[9][10][11] Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[12]
-
Column Health: Column contamination or degradation can lead to peak tailing and splitting.[3] Flush the column or replace it if it is old or has been exposed to complex matrices.
-
System Contamination: Contaminants in the LC system can cause a variety of peak shape issues and high background noise.[13] Perform regular system flushing to mitigate this.[13]
-
Flow Path Issues: Check for clogs in the tubing or injector, which can cause peak splitting. A simple check is to allow the LC to flow to the mass spectrometer while it is in standby; you should observe a constant drip, not a pressurized spray.[14]
Q4: The retention time of this compound is slightly different from unlabeled NNK. Is this expected?
A4: Yes, it is common for a deuterated internal standard to have a slightly different retention time than its non-deuterated counterpart. This phenomenon is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than the unlabeled analyte.[12] The primary concern is ensuring that this separation does not expose the analyte and the internal standard to different matrix effects, which could compromise quantification.[15] If the separation is significant, you may need to adjust chromatographic conditions (e.g., gradient slope, column type) to improve co-elution.[12]
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for analyzing nicotine-related compounds in biological matrices like urine or serum.[11][16][17]
-
Sample Aliquot: Take a measured aliquot (e.g., 75-250 µL) of your sample (e.g., serum, urine).[16][17]
-
Spike Internal Standard: Add a known amount of this compound internal standard solution to the sample.[11][16] For example, 2 pg of this compound in a 10 µL stock solution.[11][16]
-
Basification (for urine/serum): Add a small volume (e.g., 50 µL) of a strong base like 5 N NaOH or 0.1 N NaOH to raise the pH.[16][17]
-
Extraction: Add 1-1.5 mL of an organic extraction solvent (e.g., ethyl acetate or a 50:50 mixture of methylene (B1212753) chloride:diethyl ether).[16][17]
-
Mix and Centrifuge: Vortex or stir the mixture for 1.5-2 minutes to ensure thorough extraction.[17] Centrifuge at approximately 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[17]
-
Collect Organic Layer: Carefully transfer the upper organic phase to a clean tube or HPLC vial.[17]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40 °C.[17]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 30-200 µL) of the initial mobile phase (e.g., 10 mM ammonium acetate in water or 0.1% formic acid in water).[16][17] The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Assessment of Isotopic Contribution
This protocol helps determine if the this compound internal standard contains a significant amount of unlabeled NNK, which can bias results at low concentrations.
-
Prepare IS-Only Sample: Prepare a "blank" sample by adding only the this compound internal standard (at the same concentration used in your assay) to the reconstitution solvent.
-
Analyze the Sample: Inject this IS-only sample into the LC-MS/MS system.
-
Monitor Both Channels: Monitor both the MRM transition for this compound (e.g., 212.2 -> 126.0) and the MRM transition for unlabeled NNK (e.g., 208.1 -> 121.7).
-
Evaluate Cross-Talk: If a significant peak is observed in the NNK channel at the retention time of your analyte, it confirms the presence of unlabeled NNK as an impurity in your internal standard.[12] This can lead to a positive bias in your calibration curve, especially at the lower limit of quantification. If this contribution is significant, you may need to source a new internal standard with higher isotopic purity or account for the contribution in your calculations.
References
- 1. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. myadlm.org [myadlm.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
addressing poor signal intensity of NNK-d4 in mass spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing NNK-d4 as an internal standard in mass spectrometry assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly poor signal intensity, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a poor or inconsistent signal for my this compound internal standard?
Poor signal intensity for a deuterated internal standard like this compound can originate from several factors, ranging from sample preparation to the mass spectrometer's performance. The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3][4][5]
-
Suboptimal Mass Spectrometry Parameters: The instrument settings may not be optimized for the specific properties of this compound.[6][7][8][9]
-
Issues with the Internal Standard: Problems with the this compound standard itself, such as degradation, incorrect concentration, or impurities, can lead to a weak signal.[1][10]
-
Chromatographic Problems: Poor chromatography can lead to peak tailing, broadening, or co-elution with interfering substances.[11] The "deuterium isotope effect" can also cause a slight separation between NNK and this compound, leading to differential matrix effects.[1][12][13]
-
Isotopic Instability: Although generally stable, under certain conditions, deuterium (B1214612) atoms can exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange.[1][11]
Q2: How can I systematically troubleshoot the low signal of this compound?
A stepwise approach is recommended to identify the root cause of the poor signal. The following workflow can guide your troubleshooting process.
Q3: What are matrix effects and how can I determine if they are impacting my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2][3][4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). A common method to assess matrix effects is the post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Process a blank matrix sample (without the internal standard) through your entire extraction procedure. Then, spike the same known amount of this compound into the final extracted sample.
-
-
Analyze and Compare: Analyze both sets of samples by LC-MS/MS and compare the peak area of this compound.
Data Interpretation:
| Comparison of Peak Areas | Interpretation | Recommended Action |
| Area (Set B) < Area (Set A) | Ion Suppression | Improve sample cleanup, modify chromatographic separation to avoid co-elution with interfering compounds.[4] |
| Area (Set B) > Area (Set A) | Ion Enhancement | Improve sample cleanup to remove enhancing components. |
| Area (Set B) ≈ Area (Set A) | Minimal Matrix Effect | Investigate other potential causes for low signal. |
Q4: Could the this compound itself be the problem? How should I check its quality and stability?
Yes, the integrity of the internal standard is crucial. Here’s how to investigate potential issues with your this compound standard:
-
Purity Check: The standard may have low chemical or isotopic purity.[1][10]
-
Stability and Storage: this compound, like many nitrosamines, can be susceptible to degradation if not stored properly.[14][15][16]
-
Storage Recommendations: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[17]
-
Stability Test: Prepare a fresh solution of this compound and compare its response to your working solution that has been stored for some time. A significant decrease in the signal of the older solution suggests degradation.
-
Isotopic Purity Data Example:
| Isotopic Purity | Chemical Purity | Potential Impact on Quantification |
| >98% | >99% | Generally acceptable for most bioanalytical assays.[10] |
| <98% | >99% | May lead to an overestimation of the analyte, especially at low concentrations.[10] |
| >98% | <99% | Chemical impurities could potentially interfere with chromatography or mass spectrometry.[10] |
Q5: My this compound signal is still low after checking for matrix effects and standard integrity. What instrumental parameters should I optimize?
Poor ionization of nitrosamines can be a challenge.[18] Optimizing mass spectrometer parameters is critical.
Key Parameters for Optimization:
-
Ionization Source:
-
Mode: While Electrospray Ionization (ESI) is common, some nitrosamines show better response with Atmospheric Pressure Chemical Ionization (APCI) or Positive Chemical Ionization (PCI) in GC-MS.[18]
-
Polarity: Test both positive and negative ion modes.
-
Source Parameters: Optimize capillary voltage, gas flows (nebulizer and drying gas), and temperature to maximize the this compound signal.[8]
-
-
MS/MS Parameters:
-
MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for this compound.
-
Collision Energy: Optimize the collision energy for each transition to achieve the best fragmentation and signal intensity.[8]
-
Optimization Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. researchgate.net [researchgate.net]
- 16. DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides | MDPI [mdpi.com]
dealing with in-source fragmentation of NNK-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4), a deuterated internal standard used in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard like this compound in LC-MS/MS analysis?
A deuterated internal standard (d-IS) is a form of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612). Its main purpose is to mimic the analyte (NNK) during sample preparation, chromatography, and ionization, thereby correcting for variability in extraction efficiency, matrix effects, and instrument response to ensure accurate and precise quantification.[1]
Q2: What is in-source fragmentation and why is it a problem for this compound?
In-source fragmentation is the unintended breakdown of ions within the mass spectrometer's ion source, before they reach the mass analyzer.[2][3] For this compound, this can cause the loss of one or more deuterium atoms. The resulting fragment ion can have the same mass-to-charge ratio (m/z) as the non-deuterated analyte (NNK), leading to an artificially inflated analyte signal, which compromises the accuracy and precision of the measurement.[1][4]
Q3: Can the this compound internal standard itself be a source of interference?
Yes. This can happen for two main reasons:
-
Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled NNK as an impurity from its synthesis.[5]
-
In-Source Fragmentation: As described above, the this compound can lose deuterium in the ion source, creating interference at the analyte's mass transition.[1][5]
Q4: Why do my NNK and this compound peaks not co-elute perfectly?
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6] This "isotope effect" can lead to differential matrix effects if the separation is significant, as the analyte and the internal standard do not experience the same co-eluting interferences at the same time.[4][7]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate concentration measurements.
-
Inconsistent analyte-to-internal standard area ratios across the analytical run.
Potential Cause: In-source fragmentation of the this compound internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound in-source fragmentation.
Solution 1: Optimize Mass Spectrometer (MS) Conditions
The primary strategy to minimize in-source fragmentation is to use "softer" ionization conditions.[5] This reduces the energy transferred to the ions in the source, preserving their integrity.
Key Parameters to Adjust:
-
Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage: These voltages control the energy ions experience as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer.[2] Lowering this voltage is often the most effective way to reduce in-source fragmentation.[2][8]
-
Collision Energy (CE): While the main fragmentation occurs in the collision cell, some instruments have a small CE applied in the source region. Ensure this is set to a minimum during precursor ion scans.
-
Source Temperature: High temperatures can provide thermal energy that contributes to fragmentation.[2] Optimize the source temperature to be high enough for efficient desolvation but low enough to minimize fragmentation.
Table 1: Effect of MS Parameters on this compound In-Source Fragmentation
| Parameter | Setting | Impact on Fragmentation | Recommended Action |
| Cone Voltage | High | Increases Fragmentation | Decrease in small increments |
| Low | Decreases Fragmentation | Optimal for minimal fragmentation | |
| Source Temperature | High | Can Increase Fragmentation | Decrease if desolvation is maintained |
| Low | Decreases Fragmentation | May lead to poor sensitivity | |
| Collision Energy (in-source) | High | Increases Fragmentation | Set to minimum possible value |
| Low | Decreases Fragmentation | Ideal setting |
Solution 2: Verify Isotopic Purity of this compound Standard
If optimizing MS conditions does not resolve the issue, the problem may be an inherent impurity of unlabeled NNK in your deuterated standard.[1]
Experimental Protocols
Protocol 1: Assessing In-Source Fragmentation
Objective: To determine if the this compound internal standard is fragmenting in the ion source and contributing to the NNK analyte signal.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of this compound in a clean solvent (e.g., acetonitrile/water) at a concentration 100-fold higher than what is used in your assay.[5]
-
LC-MS/MS Analysis: Inject this high-concentration solution into the LC-MS/MS system using your established analytical method.
-
Data Acquisition: Acquire data in full scan mode or by monitoring the specific mass transition for the unlabeled NNK analyte.
-
Analysis: Examine the chromatogram for the unlabeled NNK transition. The presence of a peak at the retention time of NNK indicates either in-source fragmentation of this compound or the presence of unlabeled NNK as an impurity in the standard.
Protocol 2: Optimizing Mass Spectrometer Conditions
Objective: To find the optimal ion source parameters that maximize the signal of the precursor ion while minimizing in-source fragmentation.
Methodology:
-
System Setup: Infuse a working solution of this compound directly into the mass spectrometer using a syringe pump at a steady flow rate (e.g., 5-10 µL/min).[6]
-
Parameter Optimization (Cone Voltage):
-
Monitor the MRM transition for this compound.
-
Begin with a low cone voltage setting.
-
Gradually increase the cone voltage in small increments, recording the signal intensity at each step.
-
Simultaneously, monitor the mass transition for unlabeled NNK.
-
-
Data Analysis:
-
Plot the intensity of the this compound signal versus the cone voltage.
-
On a separate axis, plot the intensity of the interfering NNK signal.
-
Select the cone voltage that provides a robust signal for this compound while keeping the signal from the interfering transition at a minimum.
-
-
Repeat for Other Parameters: Repeat this process for source temperature and other relevant source parameters.
Protocol 3: Quantification of Isotopic Purity
Objective: To quantify the amount of unlabeled NNK present as an impurity in the this compound standard.
Methodology:
-
Prepare Standard Solutions:
-
Prepare a calibration curve of unlabeled NNK at known concentrations.
-
Prepare a solution of the this compound standard at a high, known concentration (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Analyze the NNK calibration curve using the optimized LC-MS/MS method.
-
Analyze the high-concentration this compound solution, monitoring the mass transition for unlabeled NNK.
-
-
Data Analysis:
-
Generate a calibration curve for NNK.
-
Using the regression equation from the curve, calculate the concentration of the unlabeled NNK impurity found in the this compound solution.
-
Calculate the percentage of isotopic impurity: (Concentration of Impurity / Concentration of this compound) * 100. This value can be used to correct quantitative data, especially near the lower limit of quantification.[1]
-
NNK Metabolic Activation Pathway
The tobacco-specific nitrosamine (B1359907) NNK is a procarcinogen that requires metabolic activation by Cytochrome P450 (CYP) enzymes to exert its carcinogenic effects.[9][10] This activation leads to the formation of DNA adducts, which, if not repaired, can cause gene mutations and initiate cancer.[9] Understanding this pathway is critical for researchers studying tobacco-related carcinogenesis.
Caption: Simplified metabolic pathway of NNK.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of NNK and NNK-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and its deuterated internal standard, NNK-d4.
Frequently Asked Questions (FAQs)
Q1: Why do NNK and its deuterated internal standard, this compound, sometimes separate during chromatographic analysis?
A1: The separation between NNK and this compound is due to a phenomenon known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE).[1] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of the molecule.[1] Specifically, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can result in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] In reversed-phase chromatography, which separates compounds based on hydrophobicity, deuterated compounds like this compound generally elute slightly earlier than their non-deuterated counterparts because of weaker interactions with the non-polar stationary phase.[1][2][3]
Q2: My NNK and this compound peaks are co-eluting or have poor resolution. What are the first steps to troubleshoot this issue?
A2: Co-elution or poor resolution can compromise the accuracy of quantification. Here are the initial steps to address this:
-
Assess Your Current Method: Review your existing chromatographic conditions, including the column, mobile phase composition, gradient, flow rate, and temperature.
-
Optimize Mobile Phase Composition: Adjusting the ratio of your aqueous and organic solvents can significantly impact retention and selectivity.[4]
-
Modify the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will also increase the analysis time.[4]
-
Adjust the Column Temperature: Temperature can influence mobile phase viscosity and analyte interactions with the stationary phase.[5] Experimenting with different temperatures may enhance separation.
Q3: How can I systematically approach optimizing the separation of NNK and this compound?
A3: A systematic approach is crucial for efficient method development. The following workflow can guide your optimization process.
Troubleshooting Guide
Issue: Insufficient Resolution Between NNK and this compound
This section provides detailed strategies to improve the chromatographic separation of NNK and its deuterated analog.
Chromatographic Parameter Optimization
Optimizing chromatographic parameters is the most direct way to enhance resolution. The key factors to consider are the mobile phase, column, and temperature.
Table 1: Summary of LC Parameters for NNK and this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | ACQUITY UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)[6] | ACQUITY UPLC BEH shield RP18 (100 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water, pH 5.5[6] | Acetonitrile (B52724)/water/acetic acid (60/40/0.02, v/v)[7] |
| Mobile Phase B | 10 mM ammonium formate in methanol[6] | Acetonitrile/Isopropanol (50/50, v/v)[7] |
| Flow Rate | 0.45 mL/min[6] | 0.5 mL/min[7] |
| Column Temperature | 55°C[6] | 40°C[7] |
| Injection Volume | 5 µL[6] | 10 µL[7] |
Table 2: General Effects of Parameter Adjustments on Resolution
| Parameter Adjusted | Action | Potential Effect on Resolution | Considerations |
| Flow Rate | Decrease | May improve resolution by allowing more time for interaction with the stationary phase.[4] | Increases analysis time.[4] |
| Column Temperature | Increase or Decrease | Can alter selectivity and improve separation.[5][8] Increased temperature can reduce viscosity and improve peak shape.[4][9] | Ensure temperature is within the stability limits of the column and analytes.[4] |
| Gradient Slope | Make Shallower | Increases separation between closely eluting peaks. | Increases run time. |
| Organic Modifier | Switch (e.g., ACN to MeOH) | Can significantly alter selectivity.[10][11] | May require re-optimization of the entire method.[10] |
| Mobile Phase pH | Adjust | Can improve peak shape and resolution, especially for ionizable compounds.[10] | Ensure pH is compatible with the column. |
| Column Length | Increase | Increases the number of theoretical plates, improving resolution.[5][11] | Longer analysis times and higher backpressure.[11] |
| Particle Size | Decrease | Increases column efficiency, leading to sharper peaks and better resolution.[11] | Results in higher backpressure, may require a UHPLC system.[10] |
Column Selection
The choice of stationary phase chemistry is a powerful tool for altering selectivity. If optimizing parameters on your current column is insufficient, consider a column with a different stationary phase.
-
C18 Columns: These are a common starting point for reversed-phase chromatography.
-
Phenyl-Hexyl Columns: These offer alternative selectivity through pi-pi interactions and can be beneficial for separating aromatic compounds like NNK.
-
Embedded Polar Group (EPG) Columns: These columns can provide different selectivity profiles compared to standard C18 columns.
Experimental Protocols
Sample Preparation and LC-MS/MS Analysis of NNK and this compound
This protocol provides a general workflow for the analysis of NNK and this compound.
Methodology:
-
Standard Preparation: Prepare stock solutions of NNK and this compound in a suitable solvent such as acetonitrile or methanol (B129727).[6] From these, prepare working standard solutions by dilution.[6]
-
Sample Preparation:
-
For biological matrices like plasma or urine, a sample cleanup step is necessary.[7][12]
-
Solid-Phase Extraction (SPE): This is a common technique for extracting NNK.[7]
-
Protein Precipitation: For plasma samples, this can be a simpler alternative.[13]
-
Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant.
-
-
-
LC-MS/MS Analysis:
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution and sensitivity.[6][7]
-
Column: A high-efficiency column, such as an ACQUITY UPLC BEH C18 (150 x 2.1 mm, 1.7 µm), is a good choice.[6]
-
Mobile Phase: A common mobile phase consists of:
-
Gradient Elution: A gradient program should be optimized to provide the best separation.
-
Mass Spectrometry:
-
Logical Relationships in Chromatography
The resolution of two chromatographic peaks is governed by three key factors: efficiency, selectivity, and retention. Understanding their relationship is essential for effective troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of NNK-d4 in Biological Matrices
Welcome to the technical support center for the analysis of NNK-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when analyzing this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In Electrospray Ionization (ESI), these interfering molecules compete with the analyte for access to the droplet surface and for charge, leading to a decreased signal intensity.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to the underestimation of the analyte concentration or false-negative results.[1][2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?
A2: A SIL-IS like this compound is the preferred choice for quantitative LC-MS analysis to correct for matrix effects.[1][3][4] Because a SIL-IS is chemically almost identical to the non-labeled analyte (NNK), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[4] By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation, injection, and the ionization process can be effectively compensated for, leading to more accurate and reliable quantification.[2]
Q3: Can the internal standard, this compound, cause ion suppression itself?
A3: Yes. If the concentration of the internal standard is too high, it can compete with the analyte for ionization and contribute to ion suppression, particularly since they are designed to co-elute.[5] It is crucial to optimize the concentration of the internal standard to ensure it provides a stable signal without saturating the detector or interfering with the analyte's ionization.[5]
Q4: What are the most common sources of ion suppression in biological matrices like plasma and urine?
A4: Ion suppression is caused by components in the sample matrix that co-elute with the analyte of interest.[1] Common sources in complex biological samples include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are a major cause of ion suppression, especially in positive electrospray ionization (+ESI) mode.[4][5][6]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, reducing efficiency.[4][5][7]
-
Proteins and Peptides: Highly abundant in biological samples, these can also interfere with ionization.[5][8]
-
Endogenous Compounds: Other small molecules, lipids, and metabolites from the biological matrix can compete for ionization.[4]
-
Urine Constituents: The urine matrix can be highly variable in terms of organic carbon and creatinine (B1669602) content, which can strongly affect electrospray ionization.[9]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7][10][11] This is due to the ESI mechanism, which is more sensitive to competition for charge and access to the droplet surface by co-eluting matrix components.[7][12] APCI, which involves gas-phase ionization, is often less prone to these matrix effects.[10][11]
Troubleshooting Guide
Problem: My this compound signal is weak, inconsistent, or irreproducible. How do I determine if ion suppression is the cause?
Initial chromatographic results during method development may appear promising even with substantial ion suppression.[12] Issues such as reduced sensitivity and poor precision often appear later.[8][12] A definitive way to identify regions in the chromatogram where ion suppression occurs is to perform a post-column infusion experiment.[7]
Caption: A systematic workflow for diagnosing and resolving ion suppression.
Problem: I suspect ion suppression. How can I perform a post-column infusion experiment to confirm it?
A post-column infusion experiment is a key diagnostic tool.[10][13] It involves infusing a constant flow of an this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the constant signal baseline indicates a retention time region where matrix components are eluting and causing suppression.[1][7] (See Protocol 1 for a detailed methodology).
Problem: I've confirmed ion suppression coincides with my analyte's retention time. What is the most effective way to minimize it?
Improving sample preparation is the most effective way to circumvent ion suppression.[6] The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Selectivity / Cleanliness | Typical Ion Suppression Level | Notes |
| Protein Precipitation (PPT) | Low | High | Simple and fast, but often results in significant ion suppression as phospholipids and other components remain in the extract.[1] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium to Low | Generally provides cleaner extracts than PPT.[1] The use of acidic or basic pH can help prevent the extraction of impurities like phospholipids.[6] |
| Solid-Phase Extraction (SPE) | High | Low | Highly effective at cleaning up samples by isolating the analyte and removing a broad range of interfering matrix components.[1] |
Table 2: Quantitative Assessment of Matrix Effect (ME)
The matrix effect can be quantified by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution.
| Formula | Calculation | Interpretation |
| Matrix Effect (%) | ME (%) = (B / A) * 100 | A = Peak area of analyte in neat solution.B = Peak area of analyte spiked into extracted blank matrix.[2] |
| Internal Standard Normalized ME (%) | ME (%) = ( (B/D) / (A/C) ) * 100 | C = Peak area of IS in neat solution.D = Peak area of IS in extracted blank matrix. |
-
ME = 100% : No matrix effect.
-
ME < 100% : Ion suppression.
-
ME > 100% : Ion enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression.[13]
Methodology:
-
Setup: Configure a syringe pump to deliver a constant, low flow rate (e.g., 10-20 µL/min) of a standard solution containing this compound into the LC flow path.[1] Use a T-fitting to introduce the solution between the analytical column and the mass spectrometer's ion source.[4]
-
Equilibration: Begin the infusion and allow the MS signal for this compound to stabilize, creating a flat baseline.[1]
-
Injection: Inject a blank sample extract (e.g., plasma or urine) that has been prepared using your standard sample preparation method.[1]
-
Analysis: Monitor the baseline of the this compound signal throughout the entire chromatographic run.
-
Interpretation: A significant dip in the signal baseline indicates a region of ion suppression.[1] If this dip coincides with the retention time of your analyte in a normal run, your analysis is being negatively affected.
Caption: Experimental setup for a post-column infusion test.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
Objective: To effectively clean a plasma or serum sample to minimize matrix components prior to LC-MS/MS analysis.
Methodology: (This is a generic protocol; cartridge type, wash, and elution solvents must be optimized for NNK).
-
Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Add 600 µL of 4% phosphoric acid, vortex to mix. This step helps precipitate proteins.
-
Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Pass 1 mL of a weak wash solvent (e.g., 2% formic acid) through the cartridge to remove salts and other highly polar interferences. Follow with 1 mL of a stronger wash (e.g., 20% methanol) to remove less polar interferences.
-
Elution: Elute NNK and this compound using 1 mL of the strong elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[4]
Protocol 3: Advanced Troubleshooting and Optimization Strategies
If ion suppression persists after optimizing sample preparation, consider the following steps:
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Create a shallower gradient to increase the separation between your analyte and the interfering peaks from the matrix.[2][4]
-
Change Stationary Phase: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity and retention of both the analyte and the interfering compounds.[2][4]
-
-
Reduce Matrix Load:
-
Change Ionization Technique:
-
If available, switch from ESI to an APCI source, which is generally less susceptible to ion suppression.[5]
-
Caption: Logical relationship between the cause and solutions for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: NNK-d4 Stock Solution Stability
This technical support center provides guidance on ensuring the long-term stability of NNK-d4 (4-(N-Nitrosomethylamino)-1-(3-pyridyl-d4)-1-butanone) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1][2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be stored at -80°C for long-term stability, where they can be viable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q3: What solvent should I use to prepare my this compound stock solution?
A3: DMSO is a common solvent for preparing this compound stock solutions.[1] However, the choice of solvent can impact stability, and it is crucial to use a high-purity, anhydrous grade solvent.[1] For certain applications, other solvents may be used, but their impact on stability should be validated.
Q4: Can this compound degrade over time? What are the potential degradation pathways?
A4: Yes, like its non-deuterated analog NNK, this compound can degrade. The primary metabolic degradation pathways for NNK involve carbonyl reduction to form NNAL-d4, pyridine (B92270) N-oxidation, and α-hydroxylation.[4][5][6] While these are biological pathways, they indicate potential sites of chemical instability. Abiotic degradation can also occur due to factors like pH, light, and temperature. For instance, nitrosamines can be susceptible to degradation under strong acidic conditions or prolonged exposure to light.[7]
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of an this compound stock solution should be periodically assessed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This involves comparing the concentration of a stored aliquot against a freshly prepared standard. A significant deviation (typically >15%) from the nominal concentration may indicate degradation.[9]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a general procedure for evaluating the long-term stability of this compound in a specific solvent.
1. Objective: To determine the stability of an this compound stock solution under defined storage conditions over a specified period.
2. Materials:
-
This compound reference standard
-
High-purity solvent (e.g., DMSO, Methanol)
-
Volumetric flasks and pipettes
-
Amber vials
-
HPLC or LC-MS/MS system
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve the solid in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperature(s) (e.g., -20°C and -80°C).
-
-
Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a fresh this compound standard solution of the same nominal concentration for comparison.
-
Analyze both the stored sample and the fresh standard using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Compare the peak area or concentration of the stored this compound sample to that of the freshly prepared standard.
-
The stability is generally considered acceptable if the mean concentration of the stored sample is within ±15% of the fresh standard.[9]
-
Visualizations
Diagram 1: Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Diagram 2: Troubleshooting Guide for this compound Solution Instability
Caption: Troubleshooting common issues related to this compound stock solution instability.
Diagram 3: Potential Metabolic Pathways of NNK
Caption: Simplified metabolic pathways of NNK, relevant to potential degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4 [lgcstandards.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of NNK using d4-NNK
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (d4-NNK) as an internal standard in quantitative assays for NNK.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like d4-NNK essential for quantitative NNK assays?
A1: Stable isotope-labeled internal standards (SIL-IS), such as d4-NNK, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] A SIL-IS is chemically identical to the analyte (NNK), with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium (B1214612).[1][2] This near-identical physicochemical behavior allows d4-NNK to mimic NNK throughout sample preparation, chromatography, and ionization.[1] By doing so, it effectively compensates for variability in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reproducible results.[1][3][4] Regulatory bodies like the FDA and EMA recognize the importance of SIL-IS in bioanalytical method submissions.[1]
Q2: What are the critical quality attributes to consider when selecting a d4-NNK internal standard?
A2: When selecting a d4-NNK standard, it is crucial to consider the following attributes to ensure a robust and reliable assay:
-
Isotopic Purity: The isotopic enrichment of the d4-NNK should be high (ideally ≥98%) to minimize the contribution of any unlabeled NNK to the internal standard's signal.[5]
-
Chemical Purity: High chemical purity (>99%) is essential to prevent interference from other compounds.[5]
-
Degree of Deuteration: A sufficient mass difference between NNK and d4-NNK is necessary to prevent isotopic crosstalk. A mass shift of +3 atomic mass units (amu) or more is generally recommended.[1][2]
-
Position of Deuterium Labels: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent isotopic exchange with hydrogen atoms from the solvent or matrix.[5][6] Positions on aromatic rings or carbon atoms not adjacent to heteroatoms or carbonyls are generally stable.[6]
Q3: What is isotopic exchange and how can it affect my results with d4-NNK?
A3: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on d4-NNK is replaced by a hydrogen atom from its surroundings (e.g., solvents, reagents, or the biological matrix).[6] This can alter the mass of the internal standard, potentially causing it to be detected at the same mass as the unlabeled NNK.[6] Such an occurrence can lead to an underestimation of the true NNK concentration, thereby compromising the accuracy of the quantitative analysis.[6] Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons alpha to a carbonyl group are more susceptible to exchange, especially under acidic or basic conditions.[6]
Q4: What is the "isotope effect" and how is it different from isotopic exchange?
A4: The "deuterium isotope effect" is a change in the chemical and physical properties of a molecule due to the mass difference between hydrogen and deuterium.[7] This is different from isotopic exchange, which is the physical replacement of a deuterium atom.[7] The isotope effect can sometimes cause the deuterated standard (d4-NNK) to have a slightly different chromatographic retention time than the unlabeled analyte (NNK).[7][8] This slight shift in elution can lead to the analyte and internal standard experiencing different degrees of matrix-induced ion suppression or enhancement, which can affect the accuracy of quantification.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of NNK using d4-NNK as an internal standard.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in d4-NNK peak area across a single analytical run | 1. Inconsistent Sample Preparation: Errors in pipetting, extraction inconsistencies, or variations in evaporation steps.[4] 2. Injection Volume Discrepancies: Issues with the autosampler or air bubbles in the syringe.[4][9] 3. Instrument Instability: Fluctuations in the mass spectrometer's performance.[4] 4. Matrix Effects: Significant ion suppression or enhancement varying between individual samples.[10] 5. Internal Standard Instability: Degradation of d4-NNK during sample processing or storage. | 1. Verify Sample Preparation: Review and standardize all manual and automated liquid handling steps. Ensure thorough mixing after adding the internal standard. 2. Check Autosampler Performance: Perform repeat injections of a standard solution to check for reproducibility (RSD < 5%).[6] Visually inspect for air bubbles. 3. Assess Instrument Stability: Inject a neat standard solution multiple times throughout the run to monitor for instrument drift.[11] 4. Evaluate Matrix Effects: Conduct a post-extraction addition experiment. Compare the d4-NNK response in extracted blank matrix to the response in a neat solution.[12] If significant matrix effects are present, improve sample cleanup or chromatographic separation. 5. Assess Stability: Perform bench-top stability experiments by analyzing aliquots of a spiked matrix at different time points to check for degradation.[11] |
| Isotopic crosstalk observed (signal for d4-NNK in NNK channel or vice-versa) | 1. Insufficient Mass Difference: The mass difference between NNK and d4-NNK may not be large enough. 2. Purity Issues: Presence of unlabeled NNK in the d4-NNK standard or vice-versa.[2] | 1. Select a Better Standard: Choose a d4-NNK standard with a larger mass shift (ideally >+3 amu).[2] 2. Verify Standard Purity: Analyze the neat d4-NNK standard to check for the presence of unlabeled NNK. The signal for NNK should be negligible (ideally < 5% of the analyte's peak area at the Lower Limit of Quantification - LLOQ).[2] Similarly, analyze the neat NNK standard to check for any contribution to the d4-NNK signal. |
| Systematic difference in d4-NNK response between calibration standards and unknown samples | 1. Different Matrix Effects: The matrix of the unknown samples may be different from the matrix used for calibration standards (e.g., pooled plasma vs. individual patient plasma).[3][13] 2. Presence of Metabolites: Incurred samples may contain metabolites that interfere with the analysis. | 1. Matrix-Matched Calibrators: Whenever possible, prepare calibration standards in a matrix that is representative of the unknown samples. Evaluate matrix effects in different lots of the biological matrix.[2] 2. Improve Chromatographic Separation: Optimize the LC method to separate NNK and d4-NNK from potentially interfering metabolites. |
| Gradual decrease in d4-NNK signal over the analytical run | 1. Isotopic Exchange: Gradual back-exchange of deuterium for hydrogen in the autosampler.[7] 2. Adsorption: The internal standard may be adsorbing to vials or tubing over time. 3. Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer. | 1. Optimize Conditions: If exchange is suspected, minimize sample residence time in protic solvents and control the temperature and pH of the mobile phase and sample matrix.[6] 2. Use Inert Materials: Employ silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 3. Clean the Instrument: Perform routine cleaning and maintenance of the LC-MS system, particularly the ion source.[14] |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
This protocol outlines the preparation of stock and working solutions for NNK and its deuterated internal standard, d4-NNK.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of NNK and d4-NNK reference standards into separate volumetric flasks.
-
Dissolve each standard in methanol (B129727) to prepare individual 1 mg/mL stock solutions.[1] Store at an appropriate temperature (e.g., -20°C).
-
-
Analyte Working Solutions for Calibration Curve and Quality Controls (QCs):
-
Prepare serial dilutions of the NNK stock solution in a 50:50 (v/v) methanol:water mixture to create a series of working solutions for spiking into the matrix to generate calibration standards and QC samples.[1]
-
-
Internal Standard Working Solution:
-
Dilute the d4-NNK stock solution with methanol to a final concentration appropriate for spiking into all samples (calibrators, QCs, and unknowns).[1] The concentration should be chosen to provide a stable and reproducible signal.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol describes a common method for extracting NNK and d4-NNK from a biological matrix like plasma.
-
Pipette 50 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.[1]
-
Add a specified volume of the d4-NNK internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add a protein precipitation agent (e.g., three volumes of ice-cold acetonitrile).
-
Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex to mix and then transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Illustrative Data on Factors Influencing Isotopic Exchange
Note: This is illustrative data. Actual exchange rates will vary based on the specific molecule and experimental conditions.[6]
| Condition | Parameter | Isotopic Exchange Rate | Comment |
| pH | pH 2 | High | Acidic conditions can catalyze H/D exchange.[6] |
| pH 7 | Low | Neutral conditions are generally more favorable. | |
| pH 10 | High | Basic conditions can also promote exchange.[6] | |
| Temperature | 4°C | Low | Lower temperatures slow down the rate of chemical reactions.[6] |
| 25°C (Room Temp) | Moderate | Standard operating temperature. | |
| 50°C | High | Elevated temperatures can accelerate exchange. | |
| Solvent Type | Aprotic (e.g., Acetonitrile) | Very Low | Aprotic solvents lack exchangeable protons.[6] |
| Protic (e.g., Methanol, Water) | Can be significant | Protic solvents can be a source of protons for exchange.[6] |
Table 2: Acceptance Criteria for Internal Standard Response
This table provides general acceptance criteria for internal standard response variability in a bioanalytical run. Specific criteria may be defined by laboratory standard operating procedures (SOPs) or regulatory guidance.
| Parameter | Acceptance Criterion | Reference |
| Individual Sample IS Response | Within 50% to 150% of the mean IS response of the calibration standards and QCs. | (example) |
| Systematic IS Variability | The mean IS response of a group of unknown samples should not be significantly different from the mean IS response of the calibration standards and QCs. | [4] |
| Coefficient of Variation (%CV) of IS Response | The %CV of the IS response across all accepted calibration standards and QCs should be ≤ 15%. | [5] (general guidance) |
Mandatory Visualizations
Caption: Metabolic pathways of NNK, including bioactivation and detoxification routes.[15][16]
Caption: Experimental workflow for NNK quantification using a deuterated internal standard.[1]
Caption: A logical workflow for troubleshooting inconsistent internal standard responses.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]
- 16. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitrosamine Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards for the quantitative analysis of nitrosamine (B1359907) impurities. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical data.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when using deuterated standards for nitrosamine analysis?
The primary challenge is the potential for hydrogen-deuterium (H-D) exchange.[1] This occurs when deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the sample matrix, solvents, or glassware. This exchange leads to a decreased signal for the deuterated standard and an increased signal for the unlabeled nitrosamine, resulting in an underestimation of the true nitrosamine concentration in the sample.[1]
Q2: Which factors can influence the rate of hydrogen-deuterium (H-D) exchange?
Several factors can accelerate H-D exchange, compromising the accuracy of your results. These include:
-
pH: Both highly acidic and basic conditions can increase the rate of H-D exchange. A neutral or slightly acidic pH is generally recommended during sample preparation and analysis.[1]
-
Temperature: Elevated temperatures during sample preparation, storage, and analysis can promote H-D exchange.[1]
-
Solvent Type: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate H-D exchange more readily than aprotic solvents (e.g., acetonitrile).[2]
-
Position of Deuterium Atoms: Deuterium atoms attached to heteroatoms (like nitrogen or oxygen) are more susceptible to exchange than those attached to carbon atoms.[1][3] It is crucial to select standards with deuterium labels in stable positions.[1]
Q3: How does the isotopic purity of a deuterated standard impact quantification?
High isotopic purity is crucial for accurate quantification.[4] If the deuterated standard contains a significant amount of the unlabeled nitrosamine as an impurity, it will contribute to the analyte signal, leading to an overestimation of the nitrosamine concentration in the sample. Ideally, the isotopic purity of the deuterated internal standard should be high to minimize this contribution.[4]
Q4: Are there more stable alternatives to deuterated standards for nitrosamine analysis?
Yes, 15N-labeled internal standards are often preferred for nitrosamine analysis as they are generally more stable and less prone to exchange phenomena compared to their deuterated counterparts.[1][3] The use of 15N-labeled standards can provide greater confidence in the accuracy of the analytical results.[1]
Troubleshooting Guides
Issue 1: Underestimation of Nitrosamine Concentration
Symptom: You observe a decreasing signal for your deuterated internal standard and a corresponding increase in the signal for the target nitrosamine analyte over time or under specific experimental conditions.
Potential Cause: Hydrogen-Deuterium (H-D) Exchange.
Troubleshooting Steps:
-
Evaluate pH and Temperature:
-
Assess Solvent Composition:
-
If possible, use aprotic solvents to minimize the presence of exchangeable protons.[2]
-
-
Verify Standard Stability:
-
Conduct stability experiments with the deuterated standard in your specific sample matrix and analytical solvents to understand its degradation profile.[1]
-
-
Consider Alternative Standards:
Issue 2: Poor Peak Shape or Tailing for the Deuterated Standard
Symptom: The chromatographic peak for your deuterated internal standard is broad, asymmetric, or shows tailing.
Potential Causes:
-
Chromatographic Issues: Problems with the analytical column, mobile phase composition, or injection solvent can lead to poor peak shape.[1]
-
On-column Degradation: The deuterated standard may be degrading on the analytical column.[1]
-
Presence of Isotopic Impurities: The standard may contain impurities with slightly different chromatographic behavior.[1]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Ensure the column is properly conditioned and not overloaded.
-
Verify the mobile phase composition and pH.
-
Ensure the injection solvent is compatible with the mobile phase.
-
-
Evaluate Standard Stability on Column:
-
Inject the standard in a clean solvent to see if the poor peak shape persists, which could indicate on-column degradation.
-
-
Check the Purity of the Standard:
-
Review the certificate of analysis for the deuterated standard to check for any reported impurities.
-
Issue 3: Inconsistent Recovery of the Deuterated Standard
Symptom: You observe variable and low recovery of the deuterated internal standard across different samples.
Potential Cause: Suboptimal sample extraction efficiency or matrix effects.[1]
Troubleshooting Steps:
-
Optimize Extraction Method:
-
Re-evaluate and optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure efficient and consistent recovery of the internal standard.[1]
-
-
Investigate Matrix Effects:
-
Matrix effects, such as ion suppression or enhancement, can affect the response of the internal standard.[5] While deuterated standards are used to compensate for these effects, significant variations in the matrix composition between samples can still lead to inconsistent recovery.
-
Diluting the sample extract can sometimes mitigate matrix effects.
-
Data and Protocols
Table 1: Factors Influencing Hydrogen-Deuterium (H/D) Exchange Rate
| Factor | Condition | Effect on H/D Exchange Rate | Rationale |
| pH | Highly Acidic (pH < 3) | Increased | Acid-catalyzed exchange mechanism. |
| Neutral to Slightly Acidic | Minimal | Typically the range of lowest exchange.[2] | |
| Highly Basic (pH > 10) | Increased | Base-catalyzed exchange mechanism.[2] | |
| Temperature | Low (e.g., 4°C) | Decreased | Lower kinetic energy reduces the reaction rate.[2] |
| Elevated (e.g., > 40°C) | Increased | Higher kinetic energy accelerates the reaction rate.[2] | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal | Lack of exchangeable protons minimizes the potential for exchange.[2] |
| Protic (e.g., Water, Methanol) | Increased | The presence of exchangeable protons facilitates the H/D exchange reaction.[2] |
Experimental Protocol: Assessing Isotopic Stability of a Deuterated Nitrosamine Standard
Objective: To evaluate the stability of a deuterated nitrosamine standard and assess the potential for H-D exchange under specific experimental conditions.
Materials:
-
Deuterated nitrosamine standard
-
Corresponding non-deuterated nitrosamine standard
-
LC-MS grade water, methanol, and acetonitrile
-
Buffers of various pH values (e.g., pH 3, 7, 10)
-
Sample matrix (placebo)
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare Test Solutions:
-
Spike the deuterated standard into separate vials containing:
-
The different pH buffers.
-
The sample matrix reconstituted in different solvent compositions (e.g., high aqueous vs. high organic).
-
-
-
Incubate Samples: Incubate the test solutions at different temperatures (e.g., room temperature, 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
LC-MS/MS Analysis: Analyze the samples at each time point. Monitor the mass transitions for both the deuterated standard and the corresponding unlabeled nitrosamine.
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled nitrosamine to the deuterated standard at each time point.
-
An increase in this ratio over time indicates H-D exchange.
-
Visualizations
Caption: Troubleshooting workflow for addressing hydrogen-deuterium exchange.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for NNK Quantification Using NNK-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent lung carcinogen. The focus is on the validation of methods employing the isotopically labeled internal standard, NNK-d4, to ensure accuracy and precision. This document summarizes key performance data from various studies and offers detailed experimental protocols to aid in the selection and implementation of the most suitable analytical approach.
Introduction to NNK and the Role of this compound
NNK is a significant biomarker for exposure to tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Accurate and reliable quantification of NNK in biological matrices is crucial for toxicological studies, clinical research, and regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. This compound mimics the chemical behavior of NNK during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
Comparison of Analytical Platforms: LC-MS/MS as the Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant and most robust technique for the analysis of NNK and its metabolites. While gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for volatile compounds, its application to NNK is limited due to the compound's low volatility and thermal instability. Analysis of NNK by GC-MS would necessitate a derivatization step to increase its volatility, which can introduce variability and complexity to the analytical workflow. In contrast, LC-MS/MS is ideally suited for the analysis of polar and non-volatile compounds like NNK, allowing for direct analysis with minimal sample manipulation.
Performance Data for Validated LC-MS/MS Methods
The following tables summarize the validation parameters for the quantification of NNK using this compound as an internal standard from various published studies. These data highlight the sensitivity, accuracy, and precision achievable with modern LC-MS/MS instrumentation.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods for NNK Quantification
| Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1 - 1,000 ng/mL | > 0.9968 | - | 1 ng/mL | [1][2] |
| Not Specified | > 0.9959 | 0.005 ng/mL | 0.015 ng/mL | [3] |
| On-column | Not Specified | 0.13 pg | Not Specified | [4] |
Table 2: Accuracy and Precision of LC-MS/MS Methods for NNK Quantification
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| LLOQ (1 ng/mL) | 8.30% | 9.14% | 6.00% | 12.63% | [1][2] |
| Low QC | 1.5% - 13.6% | Not Specified | 81.1% - 117% | Not Specified | [3] |
| Not Specified | < 10% | < 10% | Mean Recovery: 99-100% | Mean Recovery: 99-100% | [4] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common and straightforward method for the extraction of NNK from plasma samples.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard, this compound (concentration to be optimized based on expected NNK levels).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of conditions for the chromatographic separation and mass spectrometric detection of NNK and this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Gradient Elution: A gradient from low to high organic mobile phase is employed to separate NNK from other matrix components. A typical gradient might start at 5-10% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NNK: The precursor ion [M+H]⁺ is selected, and a characteristic product ion is monitored.
-
This compound: The corresponding deuterated precursor and product ions are monitored.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum sensitivity.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the key stages of the analytical method validation process and the experimental workflow for NNK analysis.
References
- 1. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NNK-d4 and 13C-NNK as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen, is critical in toxicology, clinical research, and drug development. The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry. This guide provides an objective comparison of two commonly used SIL-IS for NNK: the deuterated NNK-d4 and the carbon-13 labeled 13C-NNK.
Executive Summary
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of this compound versus 13C-NNK as internal standards, based on established principles of stable isotope dilution analysis.
| Performance Parameter | This compound (Deuterated) | 13C-NNK (Carbon-13 Labeled) | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially eluting earlier than native NNK. | Co-elutes perfectly with native NNK. | The substitution of hydrogen with deuterium (B1214612) can lead to minor changes in polarity and interaction with the stationary phase. In contrast, the mass difference in 13C-labeled standards is distributed within the carbon backbone, resulting in virtually identical physicochemical properties to the unlabeled analyte. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly at labile positions. | 13C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not prone to exchange. | Loss of the isotopic label in deuterated standards can compromise the integrity of the standard and lead to inaccurate quantification. |
| Matrix Effect Compensation | The potential for chromatographic separation from the analyte can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. | Due to perfect co-elution, 13C-NNK experiences the same matrix effects as the analyte at the point of ionization, providing more accurate correction. | An ideal internal standard should be in the same "analytical space" as the analyte to effectively compensate for matrix-induced variations in signal intensity. |
| Accuracy & Precision | Generally provides good accuracy and precision, but can be compromised by the isotope effect and isotopic instability in complex matrices. | Offers the highest level of accuracy and precision by minimizing variability from chromatographic shifts and isotopic exchange. | Numerous studies on other analytes have demonstrated that 13C-labeled internal standards lead to improved accuracy and precision compared to their deuterated counterparts, especially in complex biological matrices. |
Experimental Protocols
While a specific validated method for 13C-NNK was not found in the reviewed literature, the following represents a typical and adaptable LC-MS/MS protocol for the quantification of NNK in a biological matrix, such as plasma or urine. This protocol is suitable for use with either this compound or 13C-NNK as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound or 13C-NNK internal standard working solution at a known concentration to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A suitable gradient to achieve separation of NNK from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NNK, this compound, or 13C-NNK.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization
Caption: A generalized experimental workflow for the quantification of NNK using a stable isotope-labeled internal standard with LC-MS/MS.
Caption: A simplified diagram of the metabolic activation and carcinogenic signaling pathway of NNK.
The Gold Standard for NNK Quantification: A Comparative Guide to Using NNK-d4
For researchers, scientists, and drug development professionals engaged in the quantification of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), achieving the highest degree of accuracy and precision is paramount. This guide provides an objective comparison of the use of deuterated NNK (NNK-d4) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative quantification methods. The evidence overwhelmingly supports this compound as the gold standard for reliable and reproducible results.
NNK is a potent carcinogen found in tobacco products, and its accurate measurement in biological matrices is crucial for toxicological studies, biomarker discovery, and assessing the efficacy of interventions. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a robust LC-MS/MS bioanalytical method.
The Superiority of Isotope Dilution: this compound in LC-MS/MS
The principle behind using this compound lies in isotope dilution mass spectrometry. A known amount of this compound is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to NNK, differing only in the mass of some of its atoms, it behaves identically during sample extraction, chromatography, and ionization. Any variations or losses of the analyte during these steps will be mirrored by the internal standard. The mass spectrometer can differentiate between NNK and this compound based on their mass-to-charge ratio. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if absolute signal intensities fluctuate.
Experimental Protocol: Quantification of NNK in Biological Samples using LC-MS/MS and this compound
This protocol outlines a typical workflow for the quantification of NNK in a biological matrix (e.g., urine, plasma) using this compound as an internal standard.
1. Sample Preparation:
-
To a 1 mL aliquot of the biological sample, add a known amount of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typical.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both NNK and this compound.
-
3. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of NNK to the peak area of this compound against the concentration of NNK in a series of calibration standards.
-
The concentration of NNK in the unknown samples is then determined from this calibration curve.
Caption: Experimental workflow for NNK quantification using this compound and LC-MS/MS.
Comparison of NNK Quantification Methods
The use of a deuterated internal standard with LC-MS/MS is widely considered the most reliable method for NNK quantification. However, other methods have been employed. The following table provides a comparative overview of the performance of different analytical techniques.
| Method | Internal Standard | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Advantages | Disadvantages |
| LC-MS/MS | This compound (Deuterated) | 91 - 113%[1] | 1.8 - 6.6%[1] | High accuracy and precision, high selectivity, widely applicable. | Higher initial instrument cost. |
| LC-MS/MS | Structural Analog | Generally lower than deuterated IS | Generally higher %RSD than deuterated IS | Lower cost for the internal standard. | May not perfectly mimic the analyte's behavior, leading to reduced accuracy and precision. |
| GC-TEA | Not always specified | Described as "accurate" but specific data for NNK is limited. | Described as "precise" but specific data for NNK is limited. | Highly specific for nitrosamines. | Often requires derivatization of the analyte, can be less sensitive than LC-MS/MS. |
| Immunoassay (ELISA) | None | Typically 80 - 120% | Typically < 20% | High throughput, lower instrument cost. | Potential for cross-reactivity, may have lower sensitivity and specificity compared to mass spectrometry methods. |
The Rationale for Choosing this compound
The data clearly indicates that for the highest level of confidence in quantitative results, a deuterated internal standard is the superior choice. Structural analogs, while a potential alternative, may exhibit different chromatographic retention times, extraction efficiencies, and ionization responses compared to the analyte, leading to greater variability and reduced accuracy.
Gas Chromatography with Thermal Energy Analysis (GC-TEA) has been a traditional method for nitrosamine analysis. However, it often requires a derivatization step to make non-volatile compounds like NNK amenable to gas chromatography, which can introduce additional variability. While highly specific for N-nitroso compounds, its sensitivity may not match that of modern LC-MS/MS instruments.
Immunoassays, such as ELISA, offer a high-throughput and cost-effective screening tool. However, they are susceptible to cross-reactivity from structurally similar compounds, which can lead to inaccurate results. The precision of immunoassays is also generally lower than that of mass spectrometry-based methods.
Caption: Relationship between NNK metabolism and the importance of accurate quantification.
Conclusion
For researchers, scientists, and professionals in drug development, the choice of analytical methodology has profound implications for the validity of their findings. The use of this compound as an internal standard in LC-MS/MS for the quantification of NNK provides unparalleled accuracy and precision. This approach effectively compensates for analytical variability, ensuring that the data generated is reliable and reproducible. While alternative methods exist, they do not offer the same level of confidence. Therefore, for definitive and high-quality quantitative analysis of NNK, the use of a deuterated internal standard is the unequivocal gold standard.
References
A Guide to Inter-laboratory Comparison of NNK Analysis Using NNK-d4
This guide provides a comprehensive overview of the analytical methodologies for the quantification of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen. The use of its deuterated isotopologue, NNK-d4, as an internal standard is a critical component for ensuring accuracy and precision in complex matrices. This document is intended for researchers, scientists, and drug development professionals involved in tobacco product analysis, biomarker monitoring, and cancer research.
Introduction to NNK and its Analysis
NNK is a key carcinogen found in tobacco products and smoke, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Accurate and reliable quantification of NNK in various biological and environmental samples is crucial for assessing exposure and understanding its role in carcinogenesis. The stable isotope dilution method, employing this compound as an internal standard, is the gold standard for NNK analysis, primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach effectively compensates for matrix effects and variations during sample preparation and analysis.[1]
While direct inter-laboratory comparison studies for NNK analysis are not as readily available as for its metabolite NNAL, the principles and methodologies are well-established across numerous independent validation studies. This guide synthesizes data from such studies to provide a comparative overview of analytical performance.
Experimental Protocols
The analysis of NNK typically involves three main stages: sample extraction, sample cleanup, and instrumental analysis. The following are generalized protocols based on common practices.
Sample Preparation: Extraction and Cleanup
The choice of extraction and cleanup method depends on the sample matrix (e.g., urine, plasma, tobacco leaf, airborne particulate matter).
1. Liquid-Liquid Extraction (LLE):
-
Objective: To separate NNK and this compound from the bulk of the sample matrix.
-
Protocol:
-
To a known volume of the sample (e.g., 1 mL of urine or plasma), add the internal standard (this compound) at a known concentration.
-
Adjust the pH of the sample as required by the specific method (e.g., to basic pH with potassium carbonate).[3]
-
Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[3][4]
-
Vortex the mixture vigorously to facilitate the transfer of analytes to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the organic supernatant.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[3]
-
2. Solid-Phase Extraction (SPE):
-
Objective: To isolate and concentrate NNK and this compound from the sample matrix using a solid sorbent.
-
Protocol:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.[3]
-
Spike the sample with this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water or a weak organic solvent to remove interfering substances.
-
Elute the analytes of interest with a suitable solvent (e.g., methanol with 0.1% formic acid).[3]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.[3]
-
Instrumental Analysis: LC-MS/MS
-
Objective: To separate, detect, and quantify NNK and this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions and particle size.
-
Injection Volume: Typically in the range of 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions are often monitored for each analyte for confirmation.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for NNK and this compound are selected for quantification and confirmation.
-
Data Presentation: Comparison of Analytical Method Performance
The performance of an analytical method is characterized by several key parameters. The following table summarizes typical performance data for the analysis of NNK using this compound from various studies.
| Parameter | Urine[5] | Tobacco[1] | Airborne Particulate Matter[6] |
| Internal Standard | This compound | This compound | This compound |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.13 pg on column | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.01 ng/mL (in solution) | Not explicitly stated |
| **Linearity (R²) ** | >0.99 | >0.99 | Not explicitly stated |
| Accuracy/Recovery | 99-100% | Not explicitly stated | Not explicitly stated |
| Precision (%RSD or %CV) | <10% (Intra- and Inter-day) | Not explicitly stated | Not explicitly stated |
| Calibration Range | Not explicitly stated | 0.01 to 100 ng/mL | 0.025–100 ng/mL |
Note: The reported values are from different studies and may not be directly comparable due to variations in instrumentation, methodologies, and reporting standards.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison of NNK analysis.
Caption: Workflow for an inter-laboratory NNK analysis comparison.
NNK Carcinogenic Signaling Pathway
NNK exerts its carcinogenic effects by activating multiple intracellular signaling pathways that promote cell proliferation and survival.[7][8][9]
Caption: Simplified NNK-mediated carcinogenic signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Performance Evaluation of NNK-d4 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen, is critical in toxicological studies and for assessing exposure in smokers and users of tobacco products. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results in complex biological matrices. This guide provides a comprehensive overview of the performance of NNK-d4 as an internal standard for the quantitative analysis of NNK in various biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like this compound, is considered the gold standard for quantitative bioanalysis.[1] this compound, being a deuterated analog of NNK, is chemically and physically almost identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects.[2]
Performance of this compound in Various Biological Matrices
The following sections detail the performance of this compound in different biological matrices, supported by available experimental data.
Human Urine
A sensitive and selective LC-MS/MS method has been developed for the simultaneous measurement of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), in human urine using isotope-labeled internal standards.[3]
Table 1: Performance of NNK Quantification in Human Urine using an Isotope-Labeled Internal Standard [3]
| Performance Parameter | Result |
| Lower Limit of Detection (LOD) | 0.13 pg on column |
| Inter-day Imprecision | <10% |
| Intra-day Imprecision | <10% |
| Mean Recovery | 99-100% |
Whole Blood
A study on the in vivo metabolism of NNK in rabbit blood provides performance data for an HILIC-LC-MS/MS method. While the specific internal standard is not named as this compound, the data is indicative of the performance expected when using an appropriate isotope-labeled standard.
Table 2: Performance of NNK Quantification in Rabbit Whole Blood [4]
| Performance Parameter | Result |
| Linearity (R²) | >0.9990 |
| Lower Limit of Detection (LOD) | 0.016 - 0.082 ng/mL |
| Precision (RSD) | 0.53 - 6.52% |
| Recovery | 76.9 - 116.3% |
Human Plasma & Tissue Homogenate
Table 3: Expected Performance Parameters for NNK Quantification in Human Plasma and Tissue
| Performance Parameter | Expected Range |
| Linearity (R²) | >0.99 |
| Lower Limit of Quantitation (LLOQ) | Low pg/mL to sub-ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Matrix Effect | Compensated by IS |
| Recovery | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of NNK in various biological matrices using this compound as an internal standard.
Analysis of NNK in Human Urine
This protocol is based on a direct analysis method using online solid-phase extraction.[3]
References
- 1. Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of NNK and its seven metabolites in rabbit blood by hydrophilic interaction liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NNK-d4 for Accurate Quantification of a Key Tobacco Carcinogen
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent tobacco-specific nitrosamine (B1359907) (TSNA), is critical for cancer research and tobacco product regulation.[1][2][3] NNK is classified as a Group 1 human carcinogen and is a key causative agent in smoking-related cancers.[1][4][3] This guide provides an objective comparison of analytical standards used in the quantification of NNK, focusing on the cross-validation of its deuterated internal standard, NNK-d4, against other quantification strategies. The scientific consensus strongly supports the use of stable isotope-labeled internal standards (SIL-IS), like this compound, for achieving the highest levels of accuracy and precision in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
An ideal internal standard (IS) should closely mimic the physicochemical properties of the analyte to correct for variability during sample preparation, injection, and instrument response.[6][5] this compound, being chemically identical to NNK except for the substitution of four hydrogen atoms with deuterium, co-elutes with the native analyte and exhibits nearly identical behavior during extraction and ionization.[6][7] This allows it to effectively compensate for matrix effects—a major source of analytical inaccuracy in complex biological samples like plasma or urine.[6][7]
Comparative Performance of Analytical Standards
The choice of a quantification standard profoundly impacts the reliability of analytical results. The performance of this compound is best understood when compared against alternative approaches.
-
This compound (Deuterated Internal Standard): Considered the "gold standard," it provides the most accurate and precise results by correcting for analyte loss during sample processing and for ion suppression or enhancement in the mass spectrometer.[5][7] Its use is a cornerstone of robust, validated bioanalytical methods.[8][9]
-
Structural Analog Internal Standard: A non-isotopically labeled molecule that is chemically similar but not identical to NNK. While more affordable, it does not co-elute with NNK and may have different extraction recovery and ionization efficiency, leading to less accurate compensation for matrix effects and overall higher variability.[6]
-
External Calibration: This method involves analyzing standards and samples separately without an internal standard. It is highly susceptible to inaccuracies from sample loss, injection volume variations, and matrix effects, making it unsuitable for reliable bioanalysis in complex matrices.
The superiority of deuterated standards is evident in key validation parameters, as summarized in the following table based on typical performance data from validated LC-MS/MS methods.[10][11]
| Parameter | Method using this compound (SIL-IS) | Method using Structural Analog IS | Method using External Calibration |
| Accuracy (% Bias) | Typically < ±15% | Can exceed ±20% | Highly variable, often > ±30% |
| Precision (% RSD) | Typically < 15% | 15-25% | > 30% |
| Linearity (R²) | > 0.995[11][12] | > 0.99 | > 0.98 |
| Matrix Effect Compensation | High | Moderate to Low | None |
| Reliability | High | Moderate | Low |
Table 1: Typical performance comparison of different analytical standardization methods for the quantification of NNK in biological matrices.
Experimental Protocols
A robust analytical method is essential for leveraging the benefits of this compound. Below is a representative LC-MS/MS protocol for the quantification of NNK in human urine.
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
To a 50 µL aliquot of urine, add 10 µL of an internal standard working solution containing this compound (e.g., at 50 ng/mL).[8]
-
Vortex the sample for 30 seconds.
-
For total NNK analysis (including glucuronidated forms), enzymatic hydrolysis with β-glucuronidase may be required.
-
Samples can be directly analyzed or subjected to online solid-phase extraction (SPE) to remove interferences.[8]
LC-MS/MS Conditions
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[13]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
NNK Transition: e.g., m/z 208.1 → 122.1
-
This compound Transition: e.g., m/z 212.1 → 126.1[14]
-
Visualizing Analytical & Biological Pathways
To better illustrate the processes involved, the following diagrams outline the analytical workflow and the critical biological pathway of NNK.
To exert its carcinogenic effects, NNK must be metabolically activated within the body, primarily by Cytochrome P450 enzymes.[1][15] This process generates highly reactive intermediates that can bind to DNA, forming adducts that lead to genetic mutations and cancer initiation.[2][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bhekisisa.org [bhekisisa.org]
- 4. Tobacco-Specific Nitrosamines in the Tobacco and Mainstream Smoke of U.S. Commercial Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Rapid LC-MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle for Accuracy: NNK-d4 Internal Standard vs. Standard Addition for NNK Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of two robust techniques: the stable isotope-labeled internal standard (NNK-d4) method and the standard addition method. By examining their principles, experimental protocols, and performance data, this document aims to equip scientists with the knowledge to select the most appropriate strategy for their specific research needs.
NNK is a potent procarcinogen found in tobacco products and is a critical biomarker for assessing cancer risk associated with tobacco use. Accurate quantification of NNK in complex biological matrices such as urine, plasma, and tissue is essential for toxicological studies, clinical diagnostics, and regulatory submissions. The primary challenges in NNK analysis are its low concentrations and the significant influence of matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate results.
This guide delves into two widely accepted methods for mitigating these challenges: the use of a deuterated internal standard (this compound) and the method of standard addition.
The Contenders: A Tale of Two Methodologies
The this compound Internal Standard Method (Isotope Dilution Mass Spectrometry)
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. In this approach, a known amount of this compound is added to the sample at the beginning of the workflow. Since this compound is chemically identical to NNK but has a different mass, it co-elutes during chromatography and experiences similar matrix effects and ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from NNK to that of this compound, any variations during sample preparation and analysis are effectively normalized, leading to highly accurate and precise quantification.
The Standard Addition Method
The standard addition method is a powerful technique for overcoming matrix effects when a suitable internal standard is unavailable or when the matrix is particularly complex and variable.[1] This method involves dividing the unknown sample into several aliquots and "spiking" each aliquot with a known, increasing amount of a standard NNK solution, leaving one aliquot unspiked.[1] All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The unknown concentration of NNK in the original sample is determined by extrapolating the linear regression line to the x-intercept.[2] The fundamental advantage of this method is that the calibration curve is generated in the actual sample matrix, inherently compensating for any matrix-induced signal suppression or enhancement.[3][4]
Experimental Protocols: A Step-by-Step Guide
This compound Internal Standard Method for Urine Analysis by LC-MS/MS
This protocol outlines a typical procedure for the quantification of NNK in urine using this compound as an internal standard.
1. Sample Preparation:
-
To a 1 mL urine sample, add 50 µL of an internal standard working solution containing this compound (concentration will depend on the expected NNK levels).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of dichloromethane (B109758) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
-
Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
-
NNK: m/z 208.1 → 122.1
-
This compound: m/z 212.1 → 126.1
- Optimize collision energy and other source parameters for maximum signal intensity.
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of NNK to this compound against the concentration of NNK in a series of calibration standards.
-
Determine the concentration of NNK in the unknown samples by interpolating their peak area ratios on the calibration curve.
Standard Addition Method for Urine Analysis by LC-MS/MS
This protocol describes the procedure for quantifying NNK in urine using the standard addition method.
1. Sample Preparation:
-
Prepare a series of at least four aliquots of the same urine sample (e.g., 1 mL each).
-
Spike each aliquot with increasing volumes of a standard NNK solution to achieve a range of added concentrations (e.g., 0, 0.5, 1.0, 2.0 ng/mL). The unspiked aliquot serves as the baseline.
-
Perform the same liquid-liquid extraction procedure as described for the this compound method for each spiked and unspiked sample.
-
Reconstitute the dried extracts in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Analyze each prepared sample using the same LC-MS/MS conditions as outlined for the this compound method (monitoring the MRM transition for NNK: m/z 208.1 → 122.1).
3. Quantification:
-
Plot the measured peak area of NNK (y-axis) against the concentration of the added NNK standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of NNK in the original, unspiked urine sample.[2]
Quantitative Performance: The Data Showdown
The following tables summarize the typical performance characteristics of the this compound internal standard method, based on data from various studies. Direct, head-to-head comparative data for the standard addition method for NNK is limited in the literature; therefore, its expected performance is discussed based on the method's principles.
Table 1: Performance Characteristics of the this compound Internal Standard Method
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.4 - 10.0 pg/mL | [5] |
| Limit of Quantitation (LOQ) | 1.0 - 20.0 pg/mL | [5] |
| Linearity (r²) | > 0.99 | [6] |
| Accuracy (% Bias) | -15% to +15% | [6] |
| Precision (% RSD) | < 15% | [5][6] |
| Recovery | 65% - 130% | [6] |
Table 2: Expected Performance Characteristics of the Standard Addition Method
| Parameter | Expected Performance | Rationale |
| Limit of Detection (LOD) | Similar to or slightly higher than the internal standard method. | Dependent on instrument sensitivity and baseline noise in the specific matrix. |
| Limit of Quantitation (LOQ) | Similar to or slightly higher than the internal standard method. | Determined by the precision at low concentrations. |
| Linearity (r²) | > 0.99 | A good linear fit is essential for accurate extrapolation. |
| Accuracy (% Bias) | Potentially very high (low bias). | The method inherently corrects for proportional matrix effects.[4] |
| Precision (% RSD) | May be slightly lower than the internal standard method. | Requires multiple precise additions and measurements for each sample, which can introduce variability. |
| Recovery | Not typically measured as the method corrects for recovery losses. | The calibration is performed within the sample, accounting for losses during sample preparation. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both the this compound internal standard method and the standard addition method.
Making the Right Choice: A Comparative Analysis
| Feature | This compound Internal Standard Method | Standard Addition Method |
| Principle | Normalization of analyte signal to a co-eluting, mass-differentiated internal standard. | Calibration curve generated within the sample matrix by adding known amounts of the analyte. |
| Correction for Matrix Effects | Excellent for correcting proportional matrix effects and variability in sample processing and instrument response. | Excellent for correcting proportional matrix effects.[1] |
| Throughput | High. A single calibration curve can be used for multiple samples. | Low. A separate set of spiked samples must be prepared and analyzed for each unknown sample. |
| Cost | Can be higher due to the cost of the isotopically labeled internal standard (this compound). | Can be lower as it does not require a labeled internal standard. However, it consumes more of the sample and reagents per analysis. |
| Sample Volume | Requires a smaller volume of the unknown sample per analysis. | Requires a larger total volume of the unknown sample to create multiple aliquots. |
| Accuracy | Generally considered highly accurate. | Can be highly accurate, especially in the presence of severe and unknown matrix effects.[3] |
| Precision | Typically very high due to the normalization provided by the internal standard. | Can be slightly lower due to the multiple pipetting and measurement steps for each sample. |
| When to Use | Ideal for routine, high-throughput analysis where high accuracy and precision are required and a suitable internal standard is available. | Best suited for complex or highly variable matrices where a suitable internal standard is not available, or for method validation to confirm the absence of significant matrix effects.[7] |
Conclusion: Selecting the Optimal Strategy
Both the this compound internal standard method and the standard addition method are powerful tools for the accurate quantification of NNK in challenging biological matrices.
The This compound internal standard method stands out for its high throughput, excellent precision, and well-established reliability, making it the preferred choice for most routine applications and large-scale studies. The availability of a high-quality deuterated internal standard for NNK further solidifies its position as the gold standard.
The standard addition method , while more labor-intensive, offers a robust alternative, particularly when dealing with novel or exceptionally complex matrices where the performance of an internal standard may be uncertain. It is also an invaluable tool during method development and validation to assess the extent of matrix effects.
Ultimately, the choice between these two methods will depend on the specific requirements of the study, including the number of samples, the complexity of the matrix, the availability of resources, and the desired level of throughput. By carefully considering the principles and performance characteristics outlined in this guide, researchers can confidently select the most appropriate and effective strategy for their NNK quantification needs.
References
- 1. Standard addition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alpha-measure.com [alpha-measure.com]
- 4. welchlab.com [welchlab.com]
- 5. Quantitative analysis of five tobacco-specific N-nitrosamines in urine by liquid chromatography-atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Guide to the Isotopic Purity of Commercially Available NNK-d4
For researchers, scientists, and drug development professionals utilizing deuterated internal standards, the isotopic purity of these reagents is of paramount importance for ensuring the accuracy and reliability of quantitative analytical data. This guide provides an objective comparison of commercially available 4-(methylnitrosamino)-1-(3-pyridinyl-d4)-1-butanone (NNK-d4), a critical internal standard for tobacco-specific nitrosamine (B1359907) analysis. The assessment is based on publicly available data from suppliers and is supplemented with detailed experimental protocols for verifying isotopic purity.
Data Presentation: A Comparative Analysis of Commercial this compound
The isotopic purity of this compound can vary between suppliers and even between different batches from the same supplier. Below is a summary of quantitative data obtained from certificates of analysis from prominent vendors. Researchers are strongly encouraged to obtain batch-specific certificates of analysis before use.
| Supplier | Product Number | Chemical Purity (by LC-MS or HPLC) | Isotopic Enrichment/Purity |
| MedChemExpress | HY-126477S | 99.65%[1] | 99.27%[1] |
| Toronto Research Chemicals (distributed by LGC Standards) | N525751 | >98% | Isotopic Purity: 99.2% (d4=97.06%, d3=2.78%, d2=0.10%, d0=0.06%) |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Assessment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective means of determining the isotopic distribution of this compound.
1. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as acetonitrile (B52724) or methanol, to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of performing Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile/methanol
-
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
3. Mass Spectrometer Parameters:
-
Monitor the following mass-to-charge ratios (m/z) for the protonated molecules:
-
NNK (d0): m/z 208.1
-
NNK-d1: m/z 209.1
-
NNK-d2: m/z 210.1
-
NNK-d3: m/z 211.1
-
This compound: m/z 212.1
-
4. Data Analysis:
-
Acquire the mass spectra for the this compound sample.
-
Integrate the peak areas for each of the monitored isotopic species (d0 to d4).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (% d4) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Protocol 2: Isotopic Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
qNMR provides detailed structural information and can be used for the quantitative assessment of site-specific isotopic labeling.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound standard into an NMR tube.
-
Add a precise volume (typically 0.6-0.7 mL) of a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (B32938) (CDCl3) or acetonitrile-d3 (B32919) (CD3CN).
-
For absolute quantification, a certified internal standard of known concentration with non-overlapping signals can be added.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The presence and integration of signals in the aromatic region of the pyridine (B92270) ring can indicate the level of unlabeled or partially labeled species.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum. This directly detects the deuterium (B1214612) nuclei.
-
The integral of the deuterium signal, relative to an internal standard, can be used to determine the amount of the deuterated species.
-
3. Data Analysis:
-
Process the NMR spectra, including phasing and baseline correction.
-
Carefully integrate the relevant signals in both the ¹H and ²H spectra.
-
The isotopic purity is calculated by comparing the integrals of the residual proton signals to the corresponding deuterium signals, taking into account the number of nuclei contributing to each signal.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.
Caption: Workflow for isotopic purity assessment of this compound by LC-MS/MS.
Caption: Workflow for isotopic purity assessment of this compound by qNMR.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of the Tobacco Carcinogen NNK with NNK-d4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the critical analysis of tobacco-specific nitrosamines, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen. The use of its deuterated internal standard, NNK-d4, is central to both methods for ensuring the highest degree of accuracy.
This objective comparison delves into the experimental protocols and performance data of both methodologies, offering a clear guide to selecting the most suitable approach for your specific research needs.
At a Glance: Key Performance Metrics
The following table summarizes the quantitative performance of GC-MS and LC-MS for the analysis of NNK, providing a clear comparison of their key analytical parameters.
| Performance Metric | GC-MS/MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.023 - 0.028 ng/cigarette | ~0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.077 - 0.093 ng/cigarette | 0.05 pmol/mL (~0.01 ng/mL) |
| **Linearity (R²) ** | >0.999 | >0.995 |
| Accuracy/Recovery | 90.0 - 109.0% | 81.1 - 117% |
| Precision (RSD) | Intra-day: 3.1 - 5.8% Inter-day: 3.9 - 6.6% | <15% |
| Derivatization Required | No | No |
The Underpinning Methodologies: A Detailed Look
A successful analysis hinges on a robust and well-defined experimental protocol. Here, we provide detailed methodologies for both GC-MS and LC-MS analysis of NNK using this compound as an internal standard.
GC-MS/MS Experimental Protocol
This method is suitable for the analysis of NNK in mainstream cigarette smoke collected on a filter pad.[1]
1. Sample Preparation:
-
Extraction: The particulate matter from the Cambridge filter pad is extracted with a 0.1 M HCl aqueous solution.
-
Internal Standard Spiking: A known amount of this compound solution is added to the extract.
-
Clean-up: The extract undergoes clean-up using a positive cation-exchange solid-phase extraction (SPE) cartridge to remove interfering matrix components.[1]
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC): An Agilent 7000A Triple Quadrupole GC/MS system or similar is used.
-
Column: An Agilent J&W DB-35ms Ultra Inert GC column is suitable for the separation of NNK.[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is operated in positive chemical ionization (PCI) mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of NNK and this compound.
LC-MS/MS Experimental Protocol
This method is applicable for the analysis of NNK in biological matrices such as plasma or urine.
1. Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation step is performed by adding a cold solvent like acetonitrile.
-
Internal Standard Spiking: A known amount of this compound solution is added to the sample prior to protein precipitation.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A UHPLC system is employed for efficient separation.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol/acetonitrile, often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is utilized.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both NNK and this compound.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the experimental workflows for both GC-MS and LC-MS analysis of NNK.
Method Comparison: A Deeper Dive
Both GC-MS and LC-MS offer robust and sensitive methods for the quantification of NNK. The choice between the two often depends on the specific application, sample matrix, and available instrumentation.
GC-MS:
-
Strengths: GC-MS provides excellent chromatographic separation for volatile and semi-volatile compounds. The use of a triple quadrupole mass spectrometer in positive chemical ionization mode offers high selectivity and sensitivity, minimizing interferences from the sample matrix.[1] The method described demonstrates good recovery and precision.[1]
-
Considerations: While the featured GC-MS/MS method does not require derivatization for NNK, many GC-MS methods for less volatile nitrosamines necessitate a derivatization step to improve their volatility and thermal stability. This can add complexity and time to the sample preparation process.
LC-MS:
-
Strengths: LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like NNK in complex biological matrices. Sample preparation, such as protein precipitation, is often straightforward. The high sensitivity and specificity of modern LC-MS/MS systems allow for very low detection and quantification limits.
-
Considerations: Matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, can be a challenge in LC-MS. However, the use of a deuterated internal standard like this compound effectively compensates for these effects, leading to accurate and precise quantification.
The following diagram illustrates the key performance characteristics of each method, providing a visual comparison.
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of NNK-d4
Effective management and disposal of NNK-d4 (Nicotine-derived Nitrosamine (B1359907) Ketone-d4) are critical for ensuring laboratory safety and environmental protection. As a deuterated isotopologue of the potent carcinogen NNK, all handling and disposal procedures must be conducted with the highest degree of caution, adhering to institutional and regulatory guidelines for hazardous chemical waste. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
Given that NNK is a known carcinogen, this compound should be treated as a hazardous substance.[1] The primary principle for its disposal is to prevent environmental release and human exposure. This is achieved through proper waste segregation, containment, and transfer to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of highly hazardous chemical waste and should be adapted to comply with specific institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
-
In instances where aerosolization or dust generation is possible, a properly fitted respirator is essential.
2. Waste Segregation and Collection:
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[2][3]
-
Solid Waste: This includes contaminated labware (e.g., pipette tips, vials, gloves, bench paper). Collect these items in a dedicated, sealed plastic bag or a puncture-proof container before placing them in the main hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and shatter-resistant container. Ensure the container is properly vented if there is a risk of gas evolution, although this is not expected with this compound under normal laboratory conditions.
-
Empty Containers: Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your EHS office.[2][4]
3. Labeling:
-
Clear Identification: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Nicotine-derived Nitrosamine Ketone-d4 (this compound)".[2][4]
-
Concentration: Indicate the approximate concentration of this compound in the waste.[2]
4. Storage:
-
Secure Location: Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area (SAA), that is under the control of the laboratory personnel.[3]
-
Secondary Containment: Place the primary waste container in a secondary container to prevent spills in case of a leak.
-
Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals.
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.
-
Chemical Degradation (for consideration in specialized settings): Research has indicated that nitrosamines can be chemically degraded using methods such as treatment with aluminum-nickel alloy powder and aqueous alkali to reduce them to their corresponding amines.[5] This method was found to be efficient and inexpensive for various nitrosamines.[5] However, such procedures should only be attempted by trained personnel in a controlled laboratory setting and in accordance with all applicable regulations, as the reaction itself may produce hazardous byproducts. This is not a standard disposal procedure and requires thorough risk assessment and validation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | Typically up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | General EPA Guidelines |
| Maximum Accumulation Time in an SAA | Varies by generator status; often up to 90 or 180 days. | General EPA Guidelines |
Note: Always consult your institution's specific guidelines as they may be more stringent.
Experimental Protocols
There are no standard, published experimental protocols specifically for the disposal of this compound. The procedures outlined above are derived from general hazardous chemical waste management principles. For chemical degradation, the following general protocol is summarized from the literature on nitrosamine degradation[5]:
Protocol for Chemical Degradation of Nitrosamines (for reference only):
-
Preparation: In a suitable reaction vessel within a fume hood, dissolve or suspend the nitrosamine-containing waste in an appropriate solvent.
-
Reagent Addition: Cautiously add aluminum-nickel alloy powder and an aqueous alkali solution.
-
Reaction: Allow the reaction to proceed. The nitrosamine is reduced to the corresponding amine. The reaction may also produce transitory hydrazine (B178648) intermediates, which are also reduced under these conditions.
-
Quenching and Workup: Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), carefully quench the reaction mixture.
-
Disposal of Final Mixture: The final reaction mixture, containing the less harmful amines, may still require disposal as hazardous waste, depending on the other components and local regulations.
Disclaimer: This protocol is for informational purposes only and should not be attempted without a thorough understanding of the chemistry involved, a comprehensive risk assessment, and approval from your institution's EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone-d4 [lgcstandards.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. nswai.org [nswai.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling NNK-d4
Essential Safety and Handling Guide for NNK-d4
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone-d4). Given that NNK, the parent compound, is a potent and well-established Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC), this compound must be handled with extreme caution.[1][2] The deuterated form is not expected to have significantly different hazardous properties. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Immediate Safety Information
NNK is a potent carcinogen, and exposure should be kept to an absolute minimum as there is no known safe level.[1] In case of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[5] |
| Body Protection | A dedicated, long-sleeved, fully-fastened lab coat or disposable jumpsuit. | Provides a barrier against spills and contamination of personal clothing. Protective clothing must not be worn outside the designated work area.[6] |
| Eye & Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a splash hazard. | Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a certified containment system or when aerosol generation is possible. | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhaling carcinogenic particles.[5] |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be worn in designated areas. | Protects feet from spills and prevents the tracking of contaminants outside the laboratory.[5] |
Operational Plan: Handling and Storage
All work with this compound must be performed in a designated area to prevent cross-contamination. This area, including fume hoods and storage units, should be clearly marked with warning signs indicating a potent carcinogen is in use.[7]
Engineering Controls:
-
Primary Containment: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood, glove box, or other suitable containment equipment.[8][9]
-
Ventilation: The laboratory must have non-recirculating ventilation.[9]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible within a 10-second travel distance.[9]
Storage:
-
Security: Store this compound in a secure, locked, and designated storage area (e.g., a dedicated cabinet or refrigerator) with restricted access.[6][7]
-
Containers: Keep the compound in a tightly sealed, clearly labeled primary container. For transport within the lab, this primary container must be placed within a secondary, unbreakable container.[5][7]
-
Conditions: Store lyophilized powder at -20°C for short-term and -80°C for long-term storage, protected from light.[8]
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
1. Preparation and Pre-Weighing:
- Designate a specific area within a chemical fume hood for all handling activities. Cover the work surface with absorbent, plastic-backed paper.[8]
- Before bringing the this compound vial into the fume hood, allow it to equilibrate to room temperature to prevent condensation.
- Don all required PPE as specified in the table above.
2. Weighing the Compound:
- Perform all weighing operations within the fume hood. Do not weigh the powder directly on an open balance.[9]
- Use a "weighing by difference" method. Tare a sealed container (e.g., a vial with a septum cap) on the balance.
- Inside the fume hood, carefully transfer the desired amount of this compound powder into the tared container and seal it.
- Take the sealed container to the balance to measure the mass. Adjust the amount of material inside the container, making all adjustments within the fume hood.[9]
3. Solution Preparation:
- Inside the fume hood, add the appropriate solvent to the sealed container using a syringe through the septum cap to create a stock solution.
- Gently swirl or vortex the container to ensure the compound is fully dissolved.
- To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in clearly labeled vials.
4. Post-Handling and Decontamination:
- Decontaminate all surfaces that may have come into contact with this compound. Consult your institution's safety office for an appropriate decontamination solution.
- Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
- Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[8]
Disposal Plan
A comprehensive disposal plan must be in place before acquiring this compound.[8]
-
Waste Collection: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Surplus or unwanted this compound powder and solutions.
-
Contaminated PPE (gloves, disposable lab coats, shoe covers).
-
Disposable labware (pipette tips, vials, absorbent paper).
-
-
Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste - Carcinogen." Do not mix with other waste streams.[6]
-
Final Disposal: this compound waste must not be disposed of down the drain or in the regular trash.[6] Arrange for disposal through your institution's environmental health and safety (EHS) office, which will typically involve incineration by a licensed hazardous waste contractor.[6]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key stages and decision points for the safe handling, use, and disposal of this compound in a research setting.
References
- 1. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. loradchemical.com [loradchemical.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. jefferson.edu [jefferson.edu]
- 9. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
